8-Ethoxy-5-nitroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-ethoxy-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDSYNTJROGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429443 | |
| Record name | 8-ethoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-57-7 | |
| Record name | 8-ethoxy-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline: Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related and well-studied analogues, 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline, to infer its chemical and biological characteristics. All predicted and inferred data are clearly indicated.
Chemical Structure and Identification
This compound is a derivative of quinoline, characterized by an ethoxy group at position 8 and a nitro group at position 5.
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C11H10N2O3 | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O | [1] |
| InChIKey | JIKDSYNTJROGHD-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound have been predicted based on its structure and compared with the experimental or computed data of its methoxy and hydroxy analogues.
Table 2: Physicochemical Properties
| Property | This compound (Predicted) | 8-Methoxy-5-nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |
| Molecular Weight ( g/mol ) | 218.21 | 204.18 | 190.16 |
| Melting Point (°C) | No data available | 115 | 181-183 |
| LogP | ~2.7 | 2.2 | 1.5-2.0 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Polar Surface Area (Ų) | 67.9 | 67.9 | 80.3 |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO. | No data available | Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid. |
References: 8-Methoxy-5-nitroquinoline[2][3], 8-Hydroxy-5-nitroquinoline[4]
Synthesis and Characterization
A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from the commercially available 8-hydroxy-5-nitroquinoline.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis (General)
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 8-hydroxy-5-nitroquinoline (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, for example, potassium carbonate (K2CO3, 2.0 eq), to the suspension.
-
Alkylation: Add the ethylating agent, such as ethyl iodide (1.2 eq), to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Characterization Protocols
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
Table 3: Predicted and Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted) | 8-Methoxy-5-nitroquinoline (Reference) |
| IR (cm⁻¹) | ~2950 (C-H, aliphatic), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-O-C stretch), ~3050 (C-H, aromatic) | 2914 (aromatic), 1338 (NO₂) |
| ¹H NMR (ppm) | Signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm) and aromatic protons on the quinoline ring. | - |
| ¹³C NMR (ppm) | Signals for the two carbons of the ethoxy group and the carbons of the quinoline ring system. | - |
| Mass Spec (m/z) | [M+H]⁺ at 219.0764 | [M+H]⁺ at 205.0608 |
Reference: 8-Methoxy-5-nitroquinoline IR data[2]
A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.
A small amount of the solid sample is ground with KBr and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The IR spectrum is recorded, and the absorption bands are correlated with the functional groups present in the molecule.
The sample is introduced into the mass spectrometer (e.g., via ESI or APCI). The mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural features.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound is not yet reported. However, based on the known activities of its close analogues, it is predicted to possess antimicrobial and anticancer properties.
Inferred Biological Activities
-
Anticancer Activity: 8-Hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent anticancer activity against various cancer cell lines. It is suggested that this compound may exhibit similar cytotoxic effects.[5][6]
-
Antimicrobial Activity: The 8-hydroxyquinoline scaffold is known for its broad-spectrum antimicrobial properties. Nitroxoline is used as an antibacterial agent for urinary tract infections. The methoxy analogue has also shown antibacterial and antifungal activity.[2][7]
-
Antiprotozoal Activity: Nitroxoline has been investigated as a potential treatment for Chagas disease, caused by Trypanosoma cruzi.[7][8]
Potential Mechanism of Action and Signaling Pathways
The mechanism of action for this compound is likely to be similar to that of Nitroxoline, which involves the induction of programmed cell death (apoptosis) in target cells. This process is often mediated by an increase in intracellular reactive oxygen species (ROS).
Caption: Inferred signaling pathway for anticancer activity.
The proposed mechanism involves the compound entering the cancer cell and inducing an increase in ROS. This leads to mitochondrial dysfunction, characterized by membrane depolarization, which in turn activates the caspase cascade, ultimately resulting in apoptosis.[7][8]
Conclusion
This compound is a promising, yet understudied, derivative of the pharmacologically significant quinoline scaffold. Based on the properties of its close analogues, it is predicted to be a bioactive molecule with potential applications in anticancer and antimicrobial drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a rationale for its synthesis and biological evaluation. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.
References
An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide also draws upon information from its close structural analogs, 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline, to provide a predictive profile of its properties and potential biological activities. All information derived from analogous compounds is clearly indicated.
Core Identifiers and Chemical Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of the nitro group at position 5 and the ethoxy group at position 8 are key structural features that are expected to influence its chemical and biological properties.
| Identifier | Value | Source |
| CAS Number | 19746-57-7 | ECHEMI Safety Data Sheet |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Stenutz |
| Molecular Weight | 218.21 g/mol | Stenutz |
| IUPAC Name | This compound | Stenutz |
| InChIKey | JIKDSYNTJROGHD-UHFFFAOYSA-N | Stenutz |
| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O | Stenutz |
Predicted Physicochemical Properties
| Property | Predicted Value (for 8-Methoxy-5-nitroquinoline) | Data Source |
| Boiling Point | 382.1±27.0 °C | ChemicalBook |
| Density | 1.337±0.06 g/cm³ | ChemicalBook |
| pKa | 1.12±0.29 | ChemicalBook |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is via the Williamson ether synthesis, starting from the commercially available 8-hydroxy-5-nitroquinoline.
Proposed Synthesis of this compound
Caption: Proposed Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the alkylation of 8-hydroxyquinolines.[1]
-
Reaction Setup: To a solution of 8-hydroxy-5-nitroquinoline (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring the mixture, add an ethyl halide (e.g., iodoethane or bromoethane) (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Potential Biological Activity and Mechanism of Action
While no specific biological data has been found for this compound, its structural analog, 8-hydroxy-5-nitroquinoline (Nitroxoline), is a well-documented antimicrobial and anticancer agent. It is plausible that this compound may exhibit similar biological activities.
The established mechanism of action for Nitroxoline involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This leads to downstream cellular events such as mitochondrial membrane depolarization and ultimately, programmed cell death.
Caption: Hypothesized mechanism of action for this compound based on its analog, Nitroxoline.
Safety and Handling
Safety data for this compound is limited. The following information is based on available safety data sheets and should be handled with caution in a laboratory setting.
| Hazard Statement | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of its close analogs. This technical guide provides a summary of its known identifiers and a predictive overview of its synthesis, properties, and potential mechanism of action.
Significant further research is required to experimentally validate the information presented here. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full spectroscopic characterization (NMR, IR, Mass Spectrometry).
-
Biological Screening: In vitro and in vivo studies to determine its antimicrobial, anticancer, and other potential therapeutic activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.
-
Toxicology and Safety Profiling: Comprehensive assessment of its toxicological profile to determine its suitability for further development.
The information compiled in this guide serves as a foundational resource to stimulate and guide future research on this compound.
References
Synthesis of 8-Ethoxy-5-nitroquinoline from 8-ethoxyquinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 8-ethoxy-5-nitroquinoline, a valuable intermediate in medicinal chemistry and materials science. The document details the chemical properties of the reactant and product, a robust experimental protocol for the nitration of 8-ethoxyquinoline, and relevant safety considerations.
Core Compound Data
A summary of the key physicochemical properties of the starting material, 8-ethoxyquinoline, and the final product, this compound, is presented below. This data is essential for reaction planning, characterization, and purification.
| Property | 8-Ethoxyquinoline (Reactant) | This compound (Product) |
| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 173.21 g/mol | 218.21 g/mol [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | Not specified, likely a solid |
| CAS Number | 1555-94-8[2] | 17012-47-4 (analogue) |
Experimental Protocol: Nitration of 8-Ethoxyquinoline
This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from the successful synthesis of its close analogue, 5-nitro-8-methoxyquinoline, which has a reported yield of 77%[3].
Materials:
-
8-Ethoxyquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-ethoxyquinoline in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to maintain a low temperature.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 8-ethoxyquinoline in sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with constant stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The product will likely precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Safety Precautions:
-
This reaction involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The nitration reaction is exothermic and can be highly reactive. Strict temperature control is crucial to prevent runaway reactions.
-
All procedures should be carried out in a well-ventilated fume hood.
Visualizing the Synthesis
To aid in the understanding of the process, the following diagrams illustrate the chemical transformation and the general workflow of the experiment.
Caption: Chemical transformation from 8-ethoxyquinoline to this compound.
Caption: Step-by-step workflow for the synthesis and purification.
References
Spectroscopic and Synthetic Profile of 8-Ethoxy-5-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 8-ethoxy-5-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and IR, alongside an anticipated mass spectrometry fragmentation pattern. Furthermore, detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are provided, adapted from established methods for analogous compounds.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be considered as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | dd | 1H | H-2 |
| ~7.60 | dd | 1H | H-3 |
| ~9.10 | dd | 1H | H-4 |
| ~8.50 | d | 1H | H-6 |
| ~7.20 | d | 1H | H-7 |
| ~4.30 | q | 2H | -OCH₂CH₃ |
| ~1.50 | t | 3H | -OCH₂CH₃ |
Predicted in CDCl₃ at 400 MHz. Coupling constants (J) are not predicted.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 |
| ~122.0 | C-3 |
| ~135.0 | C-4 |
| ~140.0 | C-5 |
| ~125.0 | C-6 |
| ~110.0 | C-7 |
| ~155.0 | C-8 |
| ~148.0 | C-8a |
| ~120.0 | C-4a |
| ~65.0 | -OCH₂CH₃ |
| ~15.0 | -OCH₂CH₃ |
Predicted in CDCl₃.
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium | C=C Aromatic Ring Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | Aryl-O Stretch |
| ~1100 | Strong | C-O Stretch |
Table 4: Anticipated Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 190 | [M - C₂H₄]⁺ |
| 172 | [M - NO₂]⁺ |
| 160 | [M - C₂H₄ - NO]⁺ |
| 144 | [M - C₂H₄ - NO₂]⁺ |
| 116 | [M - C₂H₄ - NO₂ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of 8-methoxy-5-nitroquinoline.
Materials:
-
8-Ethoxyquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-ethoxyquinoline in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid, purified this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
For fragmentation studies (MS/MS), the molecular ion (m/z 218) would be selected and subjected to collision-induced dissociation (CID) with argon gas.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Potential Biological Activities of 8-Ethoxy-5-nitroquinoline: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the potential biological activities of 8-Ethoxy-5-nitroquinoline. Due to the limited publicly available data on this specific compound, this document focuses on the extensively studied, structurally analogous compounds: 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline. The well-documented anticancer, antimicrobial, and antiprotozoal activities of these analogs suggest a strong potential for similar bioactivity in this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a nitro group at the 5-position and an ethoxy group at the 8-position of the quinoline ring system results in this compound. While the synthesis of this compound has been reported, a comprehensive evaluation of its biological activities is not yet available in the public domain. However, the biological profiles of its close structural analogs, 8-hydroxy-5-nitroquinoline and 8-methoxy-5-nitroquinoline, provide a strong predictive foundation for its potential therapeutic applications. This guide will leverage the existing data on these analogs to build a predictive profile for this compound.
Physicochemical Properties
The synthesis of this compound has been described, and its basic physicochemical properties have been characterized.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 126–128 °C | [1] |
| ClogP | 2.71 | [1] |
Potential Anticancer Activity
The most extensively documented activity of 5-nitroquinoline derivatives is their potent anticancer effect. The 8-hydroxy analog, Nitroxoline, has demonstrated significant cytotoxicity against a variety of cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for 8-hydroxy-5-nitroquinoline against various human cancer cell lines. These values indicate a high degree of potency, often in the sub-micromolar to low micromolar range.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | Raji | B-cell Lymphoma | 0.438 | [2] |
| 8-Hydroxy-5-nitroquinoline | HL-60 | Promyelocytic Leukemia | 5-10 fold lower than Clioquinol | [2] |
| 8-Hydroxy-5-nitroquinoline | Panc-1 | Pancreatic Cancer | Data not specified, but effective | [3] |
| 8-Hydroxy-5-nitroquinoline | A2780 | Ovarian Cancer | Data not specified, but effective | [3] |
| 8-Hydroxy-5-nitroquinoline | HeLa | Cervical Carcinoma | Effective | [4] |
Proposed Mechanism of Anticancer Action
The anticancer activity of 8-hydroxy-5-nitroquinoline is believed to be multifactorial, involving the induction of oxidative stress and programmed cell death.
-
Generation of Reactive Oxygen Species (ROS): 8-Hydroxy-5-nitroquinoline has been shown to increase the intracellular generation of reactive oxygen species[2][5]. This effect is significantly enhanced by the presence of copper, suggesting a role for metal chelation in its mechanism[2][5]. The resulting oxidative stress can damage cellular components and trigger cell death pathways.
-
Induction of Programmed Cell Death (Apoptosis): The compound induces hallmarks of programmed cell death, including chromatin condensation, mitochondrial membrane depolarization, and ATP depletion[6].
Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by 8-hydroxy-5-nitroquinoline.
Caption: Predicted mechanism of apoptosis induction.
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative effects of quinoline derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Antimicrobial and Antifungal Activity
8-alkoxy-5-nitroquinoline derivatives have been investigated for their antimicrobial and antifungal properties.
Qualitative Data
The following table summarizes the observed antimicrobial and antifungal activities of 5-Nitro-8-methoxyquinoline. While quantitative data such as Minimum Inhibitory Concentration (MIC) values are not provided in the cited literature, the compound showed activity against several bacterial and fungal strains.
| Compound | Organism | Activity | Reference |
| 5-Nitro-8-methoxyquinoline | Aspergillus Flavus | Antifungal | |
| 5-Nitro-8-methoxyquinoline | Aspergillus niger | Antifungal | |
| 5-Nitro-8-methoxyquinoline | Trichophyton | Antifungal | |
| 5-Nitro-8-methoxyquinoline | Bacillus subtilis | Antibacterial | |
| 5-Nitro-8-methoxyquinoline | Salmonella spp. | Antibacterial | |
| 5-Nitro-8-methoxyquinoline | Salmonella typhi | Antibacterial |
It is noteworthy that in the same study, 8-Methoxyquinoline (without the nitro group) exhibited stronger antibacterial and antifungal activities than 5-Nitro-8-methoxyquinoline. This suggests that the electronic and steric effects of the nitro group may modulate the antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
A standard method to quantify antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microbes with no compound) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Antiprotozoal Activity
The repurposing of existing drugs has identified 8-hydroxy-5-nitroquinoline (Nitroxoline) as a potent agent against various protozoan parasites. This suggests that this compound could also be a promising candidate for the development of new antiprotozoal therapies.
Quantitative Data: Anti-Trypanosoma cruzi Activity
8-hydroxy-5-nitroquinoline has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
| Compound | Parasite Stage | IC₅₀ (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | T. cruzi epimastigote | 3.00 ± 0.44 | [6] |
| 8-Hydroxy-5-nitroquinoline | T. cruzi amastigote | 1.24 ± 0.23 | [6] |
| Benznidazole (Reference Drug) | T. cruzi epimastigote | 6.92 ± 0.77 | [6] |
| Benznidazole (Reference Drug) | T. cruzi amastigote | 2.67 ± 0.39 | [6] |
Proposed Mechanism of Antiprotozoal Action
Similar to its anticancer effects, the antiprotozoal activity of 8-hydroxy-5-nitroquinoline is linked to the induction of programmed cell death in the parasite[6]. This includes mitochondrial dysfunction, ATP depletion, and accumulation of reactive oxygen species[6].
Below is a workflow diagram for the evaluation of antiprotozoal activity.
Caption: Workflow for antiprotozoal activity assessment.
Experimental Protocol: Anti-amastigote Assay
-
Host Cell Infection: Host cells (e.g., mammalian macrophages or fibroblasts) are seeded in 96-well plates and infected with the trypomastigote form of T. cruzi. The parasites are allowed to invade and transform into amastigotes within the host cells.
-
Compound Treatment: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for amastigote replication (e.g., 72-96 hours).
-
Staining and Imaging: The cells are fixed, permeabilized, and stained with a DNA-binding fluorescent dye (e.g., DAPI) to visualize the nuclei of both host cells and intracellular amastigotes. Plates are imaged using a high-content imaging system.
-
Data Analysis: Automated image analysis is used to quantify the number of amastigotes per host cell. The percentage of infection inhibition is calculated relative to untreated infected cells, and the IC₅₀ value is determined.
Conclusion
While direct biological data for this compound is scarce, the extensive research on its structural analogs, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline), provides a strong rationale for its investigation as a potential therapeutic agent. The available evidence strongly suggests that this compound is likely to possess significant anticancer, antimicrobial, and antiprotozoal activities. The substitution of the hydroxyl group with an ethoxy group may influence the compound's lipophilicity, membrane permeability, and metabolic stability, which could in turn modulate its biological activity and pharmacokinetic profile. Further in-depth studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound and to determine its potential for drug development. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-ethoxy-5-nitroquinoline and its structural analogues, with a primary focus on their synthesis, biological activities, and underlying mechanisms of action. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 8-hydroxyquinoline, in particular, have demonstrated a wide spectrum of pharmacological applications. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of molecular pathways to serve as a critical resource for professionals engaged in drug discovery and development.
Core Compound Structures
The primary focus of this guide is this compound and its analogues. The most extensively studied analogue in this class is 8-hydroxy-5-nitroquinoline, also known as Nitroxoline. Due to the wealth of available data, Nitroxoline will be used as the primary exemplar to discuss biological activity and mechanism of action, with the understanding that 8-alkoxy derivatives like this compound are expected to share similar pharmacological profiles.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a straightforward multi-step process, beginning with the commercially available 8-hydroxyquinoline. The following protocols provide detailed methodologies for synthesis and key biological assays.
Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis: O-alkylation (ethylation) of 8-hydroxyquinoline followed by regioselective nitration.
Step 1: Synthesis of 8-Ethoxyquinoline
-
Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq.) in acetone or dimethylformamide (DMF), add solid potassium carbonate (K₂CO₃) (1.0 eq.).
-
Alkylation: Add ethyl iodide (C₂H₅I) (1.0 eq.) to the reaction mixture.
-
Reflux: Reflux the mixture for 24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 8-ethoxyquinoline.
Step 2: Synthesis of this compound
-
Nitrating Mixture Preparation: Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃) (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) (1.2 eq.) in an ice bath to maintain a low temperature.
-
Nitration: Slowly add the 8-ethoxyquinoline (1.0 eq.) synthesized in Step 1 to the cold nitrating mixture with constant stirring. The addition should be done portion-wise to control the reaction temperature.
-
Reaction: Allow the reaction to stir for 10-15 minutes in the cold. The strong activating effect of the ethoxy group facilitates the reaction.[1]
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water. A yellow precipitate of this compound will form.
-
Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold water until the washings are neutral, and dry over anhydrous calcium chloride. The crude product can be recrystallized from methanol or ethanol to yield the purified product.[1]
References
A Comprehensive Review of 8-Alkoxy-5-Nitroquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-alkoxy-5-nitroquinoline scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanistic understanding of these compounds. While the parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), has been extensively studied for its anticancer and antimicrobial properties, research into its 8-alkoxy derivatives is an active and evolving area. This review summarizes the available quantitative data, details key experimental protocols, and visualizes pertinent chemical and biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds.[1] Modifications to the quinoline core have led to the development of drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The introduction of a nitro group at the C5 position and an alkoxy group at the C8 position of the quinoline ring gives rise to the 8-alkoxy-5-nitroquinoline class of compounds. These modifications significantly influence the electronic and steric properties of the molecule, often leading to enhanced biological activity.
The parent compound, 8-hydroxy-5-nitroquinoline, also known as nitroxoline, is a well-established antimicrobial agent used for treating urinary tract infections.[2] More recently, nitroxoline has garnered significant attention for its potent anticancer activities against a variety of human cancer cell lines.[2][3][4] This has spurred interest in the synthesis and evaluation of its alkoxy derivatives, with the hypothesis that modifying the hydroxyl group could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced toxicity.
This review will focus on the synthesis of 8-alkoxy-5-nitroquinoline derivatives, their reported anticancer and antimicrobial activities, and the current understanding of their mechanism of action.
Synthesis of 8-Alkoxy-5-Nitroquinoline Compounds
The synthesis of 8-alkoxy-5-nitroquinolines typically involves a two-step process: the O-alkylation of 8-hydroxyquinoline followed by nitration of the resulting 8-alkoxyquinoline.
General Synthetic Pathway
The general synthetic route to 8-alkoxy-5-nitroquinolines is depicted below. The first step involves the Williamson ether synthesis, where 8-hydroxyquinoline is treated with an appropriate alkyl halide in the presence of a base to yield the corresponding 8-alkoxyquinoline. The subsequent step is the nitration of the 8-alkoxyquinoline intermediate, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C5 position.
Caption: General synthetic scheme for 8-alkoxy-5-nitroquinolines.
Experimental Protocol: Synthesis of 8-Methoxy-5-nitroquinoline
A representative experimental protocol for the synthesis of 8-methoxy-5-nitroquinoline is adapted from the literature.
Step 1: Synthesis of 8-Methoxyquinoline
To a solution of 8-hydroxyquinoline in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred for a specified time to allow for the formation of the sodium salt. Subsequently, an alkylating agent, such as methyl iodide, is added, and the reaction is allowed to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Synthesis of 5-Nitro-8-methoxyquinoline
The synthesized 8-methoxyquinoline is carefully added to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically below 10 °C). The reaction mixture is stirred for a period, and the progress is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is filtered, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent like ethanol to afford 5-nitro-8-methoxyquinoline as a solid. The product's identity and purity are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.
Biological Activities of 8-Alkoxy-5-Nitroquinoline Compounds
The biological activities of 8-alkoxy-5-nitroquinoline compounds are primarily centered around their anticancer and antimicrobial properties. While quantitative data for a broad range of alkoxy derivatives is still emerging, preliminary studies and data on the parent compound, nitroxoline, provide a strong rationale for their continued investigation.
Anticancer Activity
Nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated significant cytotoxicity against a variety of human cancer cell lines, with IC50 values often in the low micromolar range.[3][4] Studies have shown that nitroxoline is often more potent than the related compound, clioquinol.[3] The anticancer activity of nitroxoline is enhanced by the presence of copper but not zinc.[3][4]
Limited studies on 8-alkoxy derivatives suggest that the nature of the alkoxy group can influence anticancer potency. While comprehensive quantitative data is scarce in the public domain, the available information points towards the potential for these compounds as anticancer agents.
Table 1: In Vitro Anticancer Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | 0.5 - 1.0 | [3] |
| PC-3 | Prostate Cancer | ~2.5 | [2] |
| HeLa | Cervical Cancer | ~5.0 | [2] |
| A2780 | Ovarian Cancer | 1.0 - 2.0 | [3] |
| HL-60 | Promyelocytic Leukemia | <1.0 | [4] |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Antimicrobial Activity
Nitroxoline is a known antibacterial agent, particularly effective against urinary tract pathogens.[2] The antimicrobial spectrum of 8-hydroxyquinoline derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as some fungi.[5]
A study on the synthesis and biological activities of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline reported that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species, and strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[2] Interestingly, the study noted that 8-methoxyquinoline showed stronger activity than 5-nitro-8-methoxyquinoline, suggesting that the nitro group might not be essential for the antimicrobial activity of this particular alkoxy derivative.[2]
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and its Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [5] |
| 8-Hydroxyquinoline | Candida albicans | 3.44 - 13.78 | [5] |
| Nitroxoline | Aeromonas hydrophila | 5.26 | [5] |
| Nitroxoline | Pseudomonas aeruginosa | 84.14 | [5] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.
Mechanism of Action
The precise mechanism of action for 8-alkoxy-5-nitroquinoline compounds is not fully elucidated and is an area of active research. However, studies on the parent compound, nitroxoline, have provided significant insights into the potential pathways through which these compounds exert their biological effects.
Proposed Anticancer Mechanism of Action
The anticancer activity of nitroxoline is believed to be multifactorial. One of the key proposed mechanisms involves the generation of reactive oxygen species (ROS).[3][4] The cytotoxicity of nitroxoline is enhanced by copper, which suggests that the formation of a copper-nitroxoline complex may be crucial for its activity.[3] This complex is thought to catalyze the production of ROS, leading to oxidative stress and subsequent cancer cell death. Unlike clioquinol, nitroxoline does not act as a zinc ionophore.[3][4]
Caption: Proposed mechanism of ROS-mediated cancer cell death by nitroxoline.
Experimental Workflow: Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical workflow for determining cell viability using the MTT assay.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for a wide range of 8-alkoxy-5-nitroquinolines is not yet available, some initial observations can be made based on the existing literature for related quinoline compounds.
For a series of 8-alkoxyquinolone antibacterial agents (not containing the 5-nitro group), it was found that the 8-methoxy derivatives had antibacterial activity equivalent to the most active 8-substituted compounds (8-fluoro and 8-chloro). However, the 8-ethoxy derivatives were significantly less active. This suggests that the size and nature of the alkoxy group at the C8 position can have a profound impact on biological activity. It is plausible that smaller alkoxy groups, such as methoxy, are optimal for fitting into the active site of the target enzyme or receptor.
Conclusion and Future Directions
8-Alkoxy-5-nitroquinoline compounds represent a promising class of molecules with potential applications in cancer and infectious disease therapy. The parent compound, nitroxoline, has demonstrated significant biological activity, providing a strong foundation for the exploration of its alkoxy derivatives. The synthesis of these compounds is relatively straightforward, allowing for the generation of a diverse library of analogues for biological screening.
However, the current body of literature on 8-alkoxy-5-nitroquinolines is still in its early stages. Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader range of 8-alkoxy-5-nitroquinolines with varying alkyl chain lengths and branching are needed to establish a clear structure-activity relationship.
-
Quantitative Biological Data: There is a critical need for more comprehensive quantitative data, including IC50 values against a wider panel of cancer cell lines and MIC values against a broader spectrum of clinically relevant microorganisms.
-
Mechanistic Studies: In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these alkoxy derivatives, and to understand how they may differ from the parent 8-hydroxy compound.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By addressing these key areas, the full therapeutic potential of 8-alkoxy-5-nitroquinoline compounds can be unlocked, potentially leading to the development of novel and effective drugs for the treatment of cancer and infectious diseases.
References
- 1. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of 8-Ethoxy-5-nitroquinoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 8-Ethoxy-5-nitroquinoline. In the absence of direct experimental data for this specific molecule, this guide leverages the extensive knowledge available for its close structural analog, 8-Hydroxy-5-nitroquinoline (Nitroxoline), a well-documented antimicrobial and anticancer agent. By employing a suite of computational tools for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can generate robust hypotheses regarding the potential therapeutic applications and safety profile of this compound. This guide offers detailed methodologies, data presentation tables, and workflow visualizations to facilitate a thorough in silico evaluation.
Introduction
This compound is a quinoline derivative with a chemical structure closely related to Nitroxoline (8-Hydroxy-5-nitroquinoline). Nitroxoline has established clinical use as a urinary antiseptic and has demonstrated significant potential as a repurposed anticancer and antiparasitic agent.[1][2] The primary mechanism of action for Nitroxoline is believed to involve metal chelation and the generation of reactive oxygen species (ROS), leading to the inhibition of key cellular processes in pathogens and cancer cells.[3][4] Given the structural similarity, it is plausible that this compound may exhibit a comparable spectrum of bioactivity.
In silico methods offer a time- and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel chemical entities. This guide outlines a systematic approach to predict the bioactivity of this compound through three key computational techniques:
-
Molecular Docking: To predict the binding affinity and interaction patterns of this compound with known biological targets of Nitroxoline.
-
QSAR Analysis: To estimate the biological activity of this compound based on the established relationships between the chemical structures and activities of a series of quinoline derivatives.
-
ADMET Prediction: To assess the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.
Predicted Bioactivity and Potential Targets
Based on the known bioactivities of Nitroxoline, the predicted therapeutic potential of this compound is primarily in the areas of oncology and infectious diseases.
Anticancer Activity
Nitroxoline has been shown to be cytotoxic against a range of cancer cell lines, including those of the bladder, pancreas, and lymphoma.[3][5][6][7][8][9] A key target implicated in its anticancer mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[5] Inhibition of STAT3 can disrupt tumor cell proliferation, survival, and angiogenesis. Another potential target is the aromatase enzyme (PDB ID: 3S7S), which is relevant in hormone-dependent cancers.[10]
Antimicrobial Activity
Nitroxoline is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][12][13][14] Its antimicrobial action is linked to the inhibition of essential bacterial enzymes, such as metallo-β-lactamases like New Delhi metallo-beta-lactamase 1 (NDM-1) (PDB ID: 3S0Z), which are crucial for bacterial survival and resistance.[1]
In Silico Methodologies: Experimental Protocols
This section provides detailed protocols for the in silico analysis of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL2 or PDB).
-
Convert the ligand file to the PDBQT format using AutoDock Tools. This step adds partial charges and defines rotatable bonds.
-
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., STAT3, NDM-1 with PDB ID 3S0Z).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
-
Grid Box Definition:
-
Define the docking search space (grid box) around the active site of the target protein. The active site can be identified from the literature or by the position of the co-crystallized ligand in the original PDB file.
-
The grid box should be large enough to encompass the entire binding pocket and allow for conformational flexibility of the ligand.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared ligand and receptor PDBQT files, and the grid box parameters as input.
-
Vina will perform a conformational search and score the resulting poses based on its empirical scoring function.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
QSAR Analysis
QSAR models mathematically correlate the chemical structure of compounds with their biological activity.
Protocol:
-
Dataset Collection:
-
Descriptor Calculation:
-
For each molecule in the dataset, including this compound, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). Online tools like the QSAR Toolbox can be utilized for this purpose.
-
-
Model Building and Validation (for developing a new model):
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that relates the descriptors to the biological activity for the training set.
-
Validate the model's predictive power using the test set and statistical metrics such as the correlation coefficient (R²) and root mean square error (RMSE).
-
-
Activity Prediction:
-
Use the validated QSAR model to predict the biological activity of this compound based on its calculated descriptors.
-
ADMET Prediction
ADMET prediction provides insights into the pharmacokinetic and safety profiles of a compound. The SwissADME web server is a user-friendly tool for this purpose.
Protocol:
-
Input:
-
Access the SwissADME web server (--INVALID-LINK--).
-
Input the chemical structure of this compound, typically as a SMILES string.
-
-
Analysis:
-
The server will automatically calculate a range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry friendliness alerts.
-
-
Interpretation of Key Parameters:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Lipinski's Rule of Five, Veber's Rule, and Ghose's Rule violations.
-
Medicinal Chemistry: Alerts for potentially problematic functional groups (e.g., PAINS - Pan Assay Interference Compounds).
-
Data Presentation
The following tables provide a template for summarizing the in silico prediction data for this compound and a comparison with its analog, Nitroxoline.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity of this compound (kcal/mol) |
| STAT3 | - | To be determined |
| NDM-1 | 3S0Z | To be determined |
| Aromatase | 3S7S | To be determined |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Weight | To be calculated |
| LogP | To be calculated |
| Water Solubility | To be predicted |
| Pharmacokinetics | |
| GI Absorption | To be predicted |
| BBB Permeant | To be predicted |
| CYP1A2 inhibitor | To be predicted |
| CYP2C19 inhibitor | To be predicted |
| CYP2C9 inhibitor | To be predicted |
| CYP2D6 inhibitor | To be predicted |
| CYP3A4 inhibitor | To be predicted |
| Drug-Likeness | |
| Lipinski Violations | To be predicted |
| Medicinal Chemistry | |
| PAINS Alerts | To be predicted |
Table 3: Experimental Bioactivity of Nitroxoline (8-Hydroxy-5-nitroquinoline) for Comparison
| Bioactivity | Cell Line / Strain | IC50 / MIC (µM) | Reference |
| Anticancer | T24 (Bladder Cancer) | 7.85 | [5] |
| J82 (Bladder Cancer) | 9.93 | [7] | |
| PANC-1 (Pancreatic Cancer) | Value not specified | [6] | |
| Antimicrobial | E. coli | 21.03 - 84.14 | [11] |
| K. pneumoniae | 4 | [13] | |
| A. baumannii | 2 mg/L (MIC50/90) | [18] |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and a potential signaling pathway involved in the predicted bioactivity of this compound.
Caption: In Silico Prediction Workflow for this compound.
Caption: Predicted Inhibition of the STAT3 Signaling Pathway.
Conclusion
This technical guide provides a robust framework for the in silico prediction of the bioactivity of this compound. By leveraging the knowledge of its well-characterized analog, Nitroxoline, and employing a combination of molecular docking, QSAR analysis, and ADMET prediction, researchers can generate valuable insights into its potential as a therapeutic agent. The detailed protocols and data presentation formats provided herein are intended to guide the user through a systematic and comprehensive computational evaluation. The hypotheses generated from these in silico studies can then be used to prioritize and guide future experimental validation, ultimately accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are theoretical and require experimental verification to confirm the bioactivity and safety of any new chemical entity.
References
- 1. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity [jcancer.org]
- 8. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
Commercial availability of 8-Ethoxy-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, including its commercial availability, physicochemical properties, synthesis, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Commercial Availability
This compound (CAS No. 19746-57-7) is commercially available as a research chemical from several suppliers. While readily available for laboratory use, it is important to note that detailed specifications can vary between suppliers. Researchers are advised to request lot-specific Certificates of Analysis for precise purity and analytical data.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity/Specification | Notes |
| BLD Pharm | BD228960 | Varies | NMR, HPLC, LC-MS, UPLC data may be available upon request.[1] |
| Santa Cruz Biotechnology | sc-233774 | Research Grade | Biochemical for proteomics research.[2] |
| Sigma-Aldrich | AMBH95E07EF8 | Varies | Available through Ambeed, Inc. |
| Huateng Pharma | 80072445 | Varies | Listed among their nitro compounds. |
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. The following table summarizes available and calculated data. For comparison, data for the related and more extensively studied compound, 8-Hydroxy-5-nitroquinoline, is also included.
Table 2: Physicochemical Data
| Property | This compound | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |
| CAS Number | 19746-57-7 | 4008-48-4 |
| Molecular Formula | C₁₁H₁₀N₂O₃[2][3] | C₉H₆N₂O₃[4] |
| Molecular Weight | 218.21 g/mol [3] | 190.16 g/mol [4] |
| Appearance | Not specified (likely a yellow or brown powder) | Light yellow to brown to dark green crystalline powder.[5] |
| Melting Point | Not specified | 181-183 °C[5] |
| Solubility | Not specified | Soluble in hot hydrochloric acid; very slightly soluble in alcohol and diethyl ether.[5] |
| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O[3] | Oc1ccc(--INVALID-LINK--=O)c2cccnc12[5] |
Synthesis Protocol
Proposed Synthesis of this compound
This protocol outlines the ethylation of 8-Hydroxy-5-nitroquinoline using ethyl iodide.
Materials:
-
8-Hydroxy-5-nitroquinoline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 8-Hydroxy-5-nitroquinoline (1.0 equivalent) in anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material.
-
Alkylation: To the stirring suspension, add ethyl iodide (1.2 - 1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Diagram 1: Proposed Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Experimental Protocols for Biological Evaluation
While specific experimental data for this compound is scarce, a study on a series of 8-alkoxyquinolones provides insights into its potential biological activities and testing methodologies[6]. The 8-ethoxy derivatives in this study were found to have a better safety profile but were less active antibacterially compared to their 8-methoxy counterparts[6]. Below are adapted protocols for key biological assays relevant to quinolone derivatives.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol is adapted from standard broth microdilution methods used for evaluating quinolone antibiotics.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Diagram 2: General Workflow for In Vitro Biological Evaluation
Caption: Workflow for evaluating the biological activity of this compound.
Potential Signaling Pathways and Mechanisms of Action
There is no direct evidence in the current literature detailing the specific signaling pathways modulated by this compound. However, based on its structural similarity to other quinolones and nitroaromatic compounds, its biological effects, if any, could be mediated through several mechanisms.
The parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), is known to exert its antimicrobial effects by chelating essential metal ions, thereby inhibiting bacterial enzyme function. It is plausible that this compound, although lacking the free hydroxyl group for strong chelation, might undergo metabolic activation or interact with biological targets through other mechanisms.
For quinolone derivatives, a common mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. In mammalian cells, some quinolones can inhibit topoisomerase II, which can lead to DNA damage and apoptosis.
Given the presence of the nitro group, metabolic reduction could lead to the formation of reactive intermediates that may cause cellular damage through oxidative stress.
Further research is required to elucidate the precise mechanisms of action and any specific signaling pathways affected by this compound.
Conclusion
This compound is a commercially available quinoline derivative with potential for investigation in drug discovery. While detailed experimental data is limited, this guide provides a starting point for researchers by summarizing available information, proposing a viable synthesis route, and outlining relevant biological evaluation protocols based on established methods for similar compounds. As with any research chemical, careful characterization and validation are essential for obtaining reliable and reproducible results.
References
- 1. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro phototoxicity of new quinolones: production of active oxygen species and photosensitized lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photostability studies on gemifloxacin and lomefloxacin in bulk powder and dosage forms | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 8-Ethoxy-5-nitroquinoline
Abstract
This document provides a detailed protocol for the synthesis of 8-Ethoxy-5-nitroquinoline, a quinoline derivative of interest in medicinal chemistry and materials science. The described methodology is a two-step process involving the Williamson ether synthesis of 8-hydroxyquinoline to yield 8-ethoxyquinoline, followed by a regioselective nitration to obtain the final product. This protocol is intended for researchers in organic synthesis, drug discovery, and related fields.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities and applications. The introduction of an ethoxy group at the 8-position and a nitro group at the 5-position can significantly modulate the compound's physicochemical and pharmacological properties. This protocol outlines a reliable and reproducible method for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
Step 1: Synthesis of 8-Ethoxyquinoline
Caption: Williamson ether synthesis of 8-ethoxyquinoline.
Step 2: Synthesis of this compound
Caption: Nitration of 8-ethoxyquinoline.
Experimental Protocol
3.1. Materials and Equipment
-
8-Hydroxyquinoline
-
Bromoethane (or Iodoethane)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Methanol
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
3.2. Step 1: Synthesis of 8-Ethoxyquinoline
This procedure is adapted from the synthesis of 8-methoxyquinoline.[1]
-
To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.0 eq).
-
Add bromoethane (1.0 eq) to the mixture.
-
The reaction mixture is refluxed for 24 hours.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The acetone is removed from the filtrate under reduced pressure to yield crude 8-ethoxyquinoline.
-
The crude product can be purified by column chromatography or recrystallization.
3.3. Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of 5-nitro-8-methoxyquinoline.[1][2]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (4 mL) to concentrated sulfuric acid (5 mL) with cooling in an ice bath.
-
In a separate flask, dissolve 8-ethoxyquinoline (50 mg) in the cold nitrating mixture with constant stirring.
-
The reaction is expected to be complete within 15-20 minutes.
-
Pour the reaction mixture into cold water, which will cause a yellow precipitate of this compound to form.
-
Filter the precipitate under vacuum and wash with cold water until the washings are neutral.
-
Dry the product over anhydrous calcium chloride.
-
The crude product can be recrystallized from 95% methanol to afford the pure compound.
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, the following table presents data for the analogous 5-nitro-8-methoxyquinoline to provide an expected range for yield and melting point.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-Nitro-8-methoxyquinoline | C₁₀H₈N₂O₃ | 204.18[3] | 77[1][2] | 115[1][2] |
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | N/A | N/A |
Characterization: The final product, this compound, should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. The melting point of the purified compound should also be determined.
Safety Precautions
-
Handle concentrated acids (sulfuric and nitric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and should be controlled by cooling with an ice bath.
-
Bromoethane is a volatile and flammable liquid. Handle it in a fume hood away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
References
Application Note: HPLC Analysis for Purity Determination of 8-Ethoxy-5-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 8-Ethoxy-5-nitroquinoline. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for quality control and purity assessment in research and drug development settings. The protocol covers instrumentation, reagent preparation, chromatographic conditions, and system suitability criteria.
Principle
The method employs reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. This compound is separated from its potential impurities on a C18 column. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[1][2] An acidic modifier, such as formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of free silanol groups on the stationary phase and protonating the basic quinoline nitrogen.[1] Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance.[3]
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.[1]
-
Analytical balance (0.01 mg readability).
-
Sonicator.
-
pH meter.
-
-
Materials:
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm or 0.22 µm PTFE or nylon).[1]
-
-
Reagents and Chemicals:
Experimental Protocols
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[1]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample, transfer it to a 100 mL volumetric flask, and dilute to volume with the diluent. Sonicate to ensure complete dissolution.
-
Working Sample Solution (e.g., 10 µg/mL): Dilute the sample stock solution tenfold with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[1][4]
The general workflow for the HPLC analysis is depicted below.
Caption: Experimental workflow for HPLC purity analysis.
Data Presentation and System Suitability
All quantitative data for the HPLC method parameters are summarized in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm[5] |
| Injection Volume | 10 µL[3] |
| Run Time | 25 minutes |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Table 1: HPLC Chromatographic Conditions.
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution. The acceptance criteria are outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 2: System Suitability Test (SST) Parameters.
Data Analysis and Calculation
The purity of the this compound sample is determined by calculating the peak area percentage.
Purity (% Area) = (Area of Principal Peak / Total Area of All Peaks) x 100
Ensure that all impurity peaks are correctly integrated, excluding any peaks from the blank (diluent) and any peaks below the limit of quantification (typically < 0.05%).
Method Validation Summary
The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6] The table below summarizes the typical parameters and representative acceptance criteria for method validation.
| Validation Parameter | Test | Acceptance Criteria (Representative) |
| Specificity | Analyze blank, standard, and sample to demonstrate no interference at the principal peak's retention time. | Peak is spectrally pure and free from co-elution. |
| Linearity | Analyze a minimum of five concentrations across a range (e.g., 50-150% of the working concentration). | Correlation Coefficient (r²) ≥ 0.999[6] |
| Accuracy | Perform recovery studies by spiking a known amount of standard into the sample matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the same sample. | % RSD ≤ 2.0%[6] |
| Intermediate Precision | Repeat the analysis on a different day with a different analyst or instrument. | Overall % RSD for both sets of data ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response and the slope. | The lowest concentration quantifiable with acceptable precision and accuracy. |
Table 3: Summary of Method Validation Parameters and Representative Data.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Ethoxy-5-nitroquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Ethoxy-5-nitroquinoline as a versatile building block in organic synthesis, with a focus on its application in the development of novel bioactive molecules. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Introduction
This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the nitro group at the 5-position and the ethoxy group at the 8-position activates the quinoline ring for various chemical modifications. The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization, such as in the synthesis of compounds with potential antimalarial and antibacterial properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its primary reduction product, 8-Ethoxy-5-aminoquinoline, are presented below.
| Property | This compound | 8-Ethoxy-5-aminoquinoline |
| Molecular Formula | C₁₁H₁₀N₂O₃[2] | C₁₁H₁₂N₂O |
| Molecular Weight | 218.21 g/mol [2] | 188.23 g/mol |
| Appearance | Yellowish solid | Brownish solid[3] |
| Melting Point | Not available | 142 °C (for the analogous 8-methoxy derivative)[3] |
| Solubility | Soluble in hot hydrochloric acid, very slightly soluble in alcohol and diethyl ether.[4] | Soluble in chloroform.[3] |
Applications in Organic Synthesis
The primary application of this compound is as a precursor to 8-Ethoxy-5-aminoquinoline. This transformation is a critical step in the synthesis of more complex molecules, particularly those with therapeutic potential. The resulting amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce diverse functionalities.
Synthesis of 8-Ethoxy-5-aminoquinoline
The reduction of the nitro group in this compound to an amine is a high-yielding and straightforward transformation. Several methods can be employed for this reduction, with the use of tin(II) chloride or metallic tin in acidic media being a common and efficient approach.[3]
Building Block for Bioactive Molecules
Substituted 8-aminoquinolines are a well-established class of compounds with significant biological activity, most notably as antimalarial agents.[1] The 8-aminoquinoline scaffold is a key component of drugs like primaquine. By using this compound as a starting material, researchers can synthesize novel 8-aminoquinoline derivatives and explore their potential as new therapeutic agents. For instance, a series of 1-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids have been prepared and evaluated for their antibacterial activity.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent reduction to 8-Ethoxy-5-aminoquinoline.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 8-methoxy-5-nitroquinoline.[3][6]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
8-Ethoxyquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Methanol (for recrystallization)
Procedure:
-
In a flask, carefully mix 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is kept cool in an ice bath.
-
To the cold nitrating mixture, slowly add the starting 8-ethoxyquinoline with constant shaking to ensure complete dissolution.
-
The reaction is typically complete within 10-15 minutes.
-
Pour the reaction mixture into a beaker containing cold water or crushed ice. A yellow precipitate of this compound will form.
-
Filter the precipitate under vacuum and wash with cold water.
-
Dry the crude product over anhydrous calcium chloride.
-
Recrystallize the solid from methanol to obtain the purified this compound.
Expected Yield: A 77% yield was reported for the analogous 5-nitro-8-methoxyquinoline.[6]
Protocol 2: Synthesis of 8-Ethoxy-5-aminoquinoline
This protocol is adapted from the reduction of the analogous 5-nitro-8-methoxyquinoline.[3]
Reaction Scheme:
References
Application Notes and Protocols for 8-Ethoxy-5-nitroquinoline as a Potential Anticancer Agent
Introduction
8-Hydroxy-5-nitroquinoline, commonly known as Nitroxoline, is an established antimicrobial agent that has garnered significant interest for its potential as a repurposed anticancer drug.[1][2] It has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the prostate, bladder, and glioma.[1] The anticancer activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions and induce cellular stress. This document provides a detailed overview of the potential mechanisms of action and standardized protocols for evaluating the anticancer efficacy of 8-Ethoxy-5-nitroquinoline, drawing parallels from the extensive research on Nitroxoline.
Mechanism of Action (Based on 8-Hydroxy-5-nitroquinoline)
The primary proposed anticancer mechanisms of 8-Hydroxy-5-nitroquinoline (Nitroxoline) involve the induction of oxidative stress and the activation of apoptotic pathways.
-
Induction of Reactive Oxygen Species (ROS): Nitroxoline has been shown to increase the intracellular generation of reactive oxygen species (ROS).[3][4] This effect is significantly enhanced in the presence of copper.[3][4] The excessive production of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death.
-
Apoptosis Induction: The accumulation of ROS and other cellular stressors can initiate programmed cell death, or apoptosis. Hallmarks of apoptosis induced by Nitroxoline include chromatin condensation, depolarization of the mitochondrial membrane, and depletion of ATP.[1]
-
Metal Ion Chelation: While Nitroxoline's activity is enhanced by copper, it is notably not a zinc ionophore, distinguishing it from other 8-hydroxyquinoline analogs like clioquinol.[3][4] This differential interaction with metal ions may contribute to its specific anticancer profile and potentially a more favorable neurotoxicity profile.[3][5]
Data Presentation: Cytotoxicity of 8-Hydroxy-5-nitroquinoline Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values for 8-Hydroxy-5-nitroquinoline (referred to as NQ) and related compounds against various cancer cell lines. This data is provided to offer a comparative baseline for future studies on this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (NQ) | Raji (lymphoma) | 5-10 fold lower than other congeners | [4] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Hela (cervical) | Data not specified | [5] |
| 8-Hydroxy-5-nitroquinoline (NQ) | PC-3 (prostate) | Data not specified | [5] |
| 2-Styryl-8-nitroquinolines | HeLa | 2.897 - 10.37 | [6] |
| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, Caco-2)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS using a fluorescent probe.
Materials:
-
Cancer cells treated with the test compound
-
Carboxy-H2DCFDA fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test compound for the indicated time and concentration.
-
Probe Loading: Replace the medium with a serum-free medium containing the Carboxy-H2DCFDA probe and incubate.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of this compound inducing cancer cell death.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a test compound.
Logical Relationship for Apoptosis Confirmation
Caption: Logic for confirming apoptosis via Annexin V/PI staining.
References
- 1. mdpi.com [mdpi.com]
- 2. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Antimicrobial Screening of 8-Ethoxy-5-nitroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary mechanism of action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, leading to bacterial cell death.[1]
Data Presentation
Qualitative Antimicrobial Activity of 5-Nitro-8-methoxyquinoline
A study on the synthesis and biological activities of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline reported that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also showed strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi. The study noted that 5-Nitro-8-methoxyquinoline demonstrated weaker antimicrobial activity compared to its non-nitrated counterpart, 8-methoxyquinoline.[2]
Quantitative Antimicrobial Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
As a structurally related compound, the antimicrobial activity of nitroxoline provides a useful benchmark. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of nitroxoline against various bacterial and fungal strains.
Table 1: Antibacterial Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | (uUTI) | ≤16 | [3] |
| Pseudomonas aeruginosa | - | 84.14 µM | [1] |
| Aeromonas hydrophila | - | 5.26 µM | [1] |
| Listeria monocytogenes | - | 5.57 µM | [1] |
| Plesiomonas shigelloides | - | 11.14 µM | [1] |
Table 2: Antifungal Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
| Microorganism | Strain | MIC₅₀ (mg/L) | Reference |
| Aspergillus spp. | (13 isolates) | 0.5 | [3] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
8-Ethoxy-5-nitroquinoline stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal culture
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial or fungal culture
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
-
Visualizations
Caption: Experimental workflow for the broth microdilution susceptibility test.
Caption: Putative mechanism of action of quinoline derivatives.
References
- 1. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity Assay of 8-Ethoxy-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal activity of 8-Ethoxy-5-nitroquinoline. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel antifungal agents.
Introduction
Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] this compound, a member of this family, is a synthetic compound with potential therapeutic applications against fungal pathogens. The core mechanism of action for many quinoline derivatives is believed to involve the chelation of essential metal ions, which disrupts microbial enzyme function.[3][4] Other proposed mechanisms include damage to the fungal cell wall and disruption of the cytoplasmic membrane's integrity.[5][6]
This document outlines the standardized protocols for determining the in vitro antifungal efficacy of this compound against various fungal species, including yeasts and filamentous fungi.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 4 - 16 | 8 | 16 |
| Candida glabrata | ATCC 90030 | 8 - 32 | 16 | 32 |
| Candida parapsilosis | ATCC 22019 | 2 - 8 | 4 | 8 |
| Cryptococcus neoformans | ATCC 208821 | 1 - 4 | 2 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 8 - 32 | 16 | 32 |
| Trichophyton rubrum | Clinical Isolate | 4 - 16 | 8 | 16 |
Note: The data presented in this table are hypothetical examples for illustrative purposes and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]
1. Preparation of Fungal Inoculum: a. Subculture yeast isolates onto Potato Dextrose Agar (PDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of fungal colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[7] d. Dilute the adjusted suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).
3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include a growth control (inoculum without compound) and a sterility control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[8] b. The endpoint can be determined visually or by using a spectrophotometric reader at a wavelength of 530 nm.
Protocol 2: Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi
This protocol is based on the CLSI M38-A2 guidelines.[1][9]
1. Preparation of Fungal Inoculum: a. Grow filamentous fungi on PDA at 28-35°C for 7 days or until adequate sporulation is observed. b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Transfer the suspension to a sterile tube and allow heavy particles to settle. d. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Preparation of this compound Dilutions: a. Follow the same procedure as described in Protocol 1, step 2.
3. Inoculation and Incubation: a. Add 100 µL of the conidial suspension to each well containing the diluted compound. b. Include appropriate growth and sterility controls. c. Incubate the plates at 35°C for 48-72 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is the lowest concentration of the compound that shows complete inhibition of growth as observed visually.
Visualizations
References
- 1. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity Testing of 8-Ethoxy-5-nitroquinoline
Introduction
8-Ethoxy-5-nitroquinoline is a derivative of the quinoline scaffold, a class of heterocyclic compounds known for a wide range of biological activities, including potential anticancer properties. The presence of a nitro group at the 5-position and an ethoxy group at the 8-position may influence its cytotoxic effects. While direct experimental data on the in vitro cytotoxicity of this compound is limited, studies on structurally similar compounds, such as 8-hydroxy-5-nitroquinoline (nitroxoline) and other 5-nitroquinoline derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] This document provides a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound, assess its mechanism of action, and guide further research.
Hypothesized Mechanism of Action
Based on the known activities of related nitroquinoline compounds, it is hypothesized that this compound may induce cytotoxicity through the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS) and the activation of intrinsic and extrinsic cell death pathways.[1][4]
Data Presentation
As no specific quantitative data for this compound is currently available, the following table is a template for summarizing prospective experimental results.
Table 1: Prospective Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC₅₀ (µM) |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | TBD |
| A549 | Human Lung Carcinoma | MTT | 48 | TBD |
| HeLa | Human Cervical Adenocarcinoma | MTT | 48 | TBD |
| HEK293 | Human Embryonic Kidney | MTT | 48 | TBD |
TBD: To be determined
Mandatory Visualizations
Experimental Workflow
Caption: A tiered workflow for the in vitro cytotoxicity assessment of this compound.
Hypothesized Signaling Pathway
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cells from the cytotoxicity experiment
-
96-well microplates
-
Microplate reader
Protocol:
-
Sample Collection: After the desired treatment period with this compound, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Treated cells in a 96-well plate
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the caspase-glo reagent directly to the cells in the 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 1-2 hours).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Developing Novel Therapeutic Agents from 8-Ethoxy-5-nitroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 8-hydroxy-5-nitroquinoline (Nitroxoline) scaffold, in particular, has been identified as a potent anti-cancer agent, demonstrating greater cytotoxicity in human cancer cell lines than its analogues.[4][5] Its mechanism of action is thought to involve the generation of intracellular reactive oxygen species (ROS), a process enhanced by the presence of copper.[4][5]
This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from 8-Ethoxy-5-nitroquinoline . While direct extensive research on this specific ethoxy derivative is emerging, its structural similarity to the well-studied 8-hydroxy-5-nitroquinoline suggests a strong potential for analogous and possibly improved therapeutic activities. The replacement of the hydroxyl group with an ethoxy group can modulate the compound's lipophilicity, metabolic stability, and pharmacokinetic profile, potentially leading to derivatives with enhanced efficacy and a better safety profile.[6]
These notes are intended to guide researchers in the synthesis of novel derivatives of this compound and to provide robust protocols for their evaluation as potential anticancer and antimicrobial agents.
Application Notes
Rationale for Therapeutic Development
This compound serves as a valuable starting scaffold for medicinal chemistry campaigns. The core structure presents multiple sites for chemical modification to explore structure-activity relationships (SAR). Key areas for modification include:
-
The Nitro Group (Position 5): Reduction to an amine allows for the introduction of a wide variety of substituents via amide or sulfonamide bond formation. This can influence target binding and physicochemical properties.
-
The Quinoline Ring: Substitutions on the benzene or pyridine portion of the quinoline ring can fine-tune the electronic and steric properties of the molecule, impacting biological activity.[7]
-
The Ethoxy Group (Position 8): While the ethoxy group itself confers certain properties, its replacement with other alkoxy groups or functionalized chains can be explored to optimize activity and pharmacokinetics.
Potential Therapeutic Applications
Based on the known activities of related quinoline derivatives, development efforts for this compound derivatives can be focused on the following areas:
-
Oncology: Derivatives can be screened for activity against a panel of cancer cell lines. The potential mechanism of action may involve the induction of apoptosis through pathways such as PI3K/Akt, MAPK, or NF-κB, or through the generation of ROS.[1][8][9]
-
Infectious Diseases: The quinoline scaffold is present in many antibacterial and antifungal drugs.[10][11] Novel derivatives should be evaluated for their efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Proposed Mechanism of Action (Anticancer)
It is hypothesized that derivatives of this compound may exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer. These pathways are critical for cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[13]
-
MAPK Pathway: The MAPK cascade is involved in transmitting signals from the cell surface to the nucleus, influencing processes like cell proliferation, differentiation, and apoptosis.[]
-
NF-κB Pathway: This pathway plays a crucial role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[15]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the experimental protocols outlined below.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) ± SD |
| ENQ-001 | Parent Compound | MCF-7 (Breast) | Data |
| ENQ-002 | Amine at C5 | A549 (Lung) | Data |
| ENQ-003 | Substituted Amide at C5 | HCT116 (Colon) | Data |
| Doxorubicin | Positive Control | MCF-7 (Breast) | Data |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| ENQ-001 | Parent Compound | S. aureus | Data | C. albicans | Data |
| ENQ-002 | Amine at C5 | E. coli | Data | A. fumigatus | Data |
| ENQ-003 | Substituted Amide at C5 | P. aeruginosa | Data | C. neoformans | Data |
| Ciprofloxacin | Positive Control (Bacteria) | S. aureus | Data | N/A | N/A |
| Fluconazole | Positive Control (Fungi) | N/A | N/A | C. albicans | Data |
Visualizations
Logical Workflow for Drug Development
Caption: A logical workflow for the development of therapeutic agents.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of cancer signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-8-Ethoxyquinoline Derivatives
This protocol describes a general method for creating a library of derivatives from the this compound scaffold.
1.1. Reduction of the Nitro Group
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-Amino-8-ethoxyquinoline.
1.2. Acylation of the Amine
-
Dissolve 5-Amino-8-ethoxyquinoline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add a base, such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup: wash the reaction mixture with water, a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final derivative.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[16]
2.1. Materials
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
2.2. Procedure
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[17]
3.1. Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Microbial inoculum standardized to 0.5 McFarland turbidity
3.2. Procedure
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm to aid in determining the endpoint.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK Signal Pathway Research and New Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. mdpi.com [mdpi.com]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. apjhs.com [apjhs.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Ethoxy-5-nitroquinoline and its Analogs
Disclaimer: Direct experimental data on the metal-chelating properties of 8-Ethoxy-5-nitroquinoline is limited in the current scientific literature. The following application notes and protocols are primarily based on its close structural analog, 8-hydroxy-5-nitroquinoline (Nitroxoline), a well-studied metal-chelating agent. Researchers should consider these protocols as a starting point for the investigation of this compound, with the understanding that its properties may differ due to the substitution of the 8-hydroxyl group with an ethoxy group.
Introduction to the Metal-Chelating Potential of 5-Nitroquinoline Derivatives
8-Hydroxyquinolines are a class of compounds renowned for their potent metal-chelating properties, a function attributed to the nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the 8-position.[1][2] This bidentate chelation enables the formation of stable complexes with a variety of divalent and trivalent metal ions.[3] Nitroxoline (8-hydroxy-5-nitroquinoline), a prominent member of this family, has demonstrated significant biological activity, including antibacterial and anticancer effects, which are linked to its ability to chelate essential metal ions like iron (Fe²⁺), zinc (Zn²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺).[4][5]
The target compound, this compound, shares the 5-nitroquinoline core with Nitroxoline. However, the presence of an ethoxy group at the 8-position instead of a hydroxyl group is a critical structural difference. The hydroxyl group in Nitroxoline can be deprotonated, allowing the negatively charged oxygen to form a strong coordinate bond with metal cations. The oxygen atom in the ethoxy group of this compound is less available for such chelation, which may result in weaker or altered metal-binding characteristics. Experimental validation is crucial to determine the metal-chelating capacity of this compound.
Quantitative Data on Metal Chelation by 8-Hydroxy-5-nitroquinoline (Nitroxoline)
The following table summarizes the observed effects of Nitroxoline on metal-dependent processes, which are indicative of its chelating properties. Direct binding constants for this compound are not currently available.
| Compound | Metal Ion(s) | Assay/System | Observed Effect | Reference |
| Nitroxoline | Fe²⁺, Zn²⁺ | Pseudomonas aeruginosa biofilm formation | Inhibition of biofilm formation and dispersal of mature biofilms. | [6] |
| Nitroxoline | Mg²⁺, Mn²⁺ | Escherichia coli growth | Decreased bacteriostatic and bactericidal activities in the presence of these ions, indicating chelation. | [4] |
| Nitroxoline | Cu²⁺, Zn²⁺, Mn²⁺ | Intracellular levels in E. coli | Increased intracellular accumulation of these metals. | [7] |
Experimental Protocols
This protocol describes the synthesis of 5-Nitro-8-methoxyquinoline, which can be adapted for the synthesis of this compound by using the appropriate starting material (8-ethoxyquinoline).
Materials:
-
8-Methoxyquinoline (or 8-Ethoxyquinoline)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol
-
Ice-cold water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flask, create a mixture of 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled.
-
With continuous shaking, slowly add 50 mg of 8-methoxyquinoline to the cold acid mixture until it is fully dissolved.
-
The reaction is typically complete within 10-15 minutes.
-
Pour the reaction mixture into ice-cold water, which will cause a yellow compound to precipitate.
-
Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.
-
The crude product can be recrystallized from 95% methanol to yield the purified 5-Nitro-8-methoxyquinoline.[8]
This spectrophotometric assay is a common method to determine the iron-chelating ability of a compound. It is based on the competition between the test compound and ferrozine for the binding of ferrous ions.
Materials:
-
Test compound (this compound)
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
To each well of a 96-well plate, add 50 µL of the test compound solution.
-
Add 50 µL of 2 mM FeCl₂ solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of 5 mM ferrozine solution to each well.
-
Shake the plate vigorously and incubate at room temperature for another 10 minutes.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.[9][10]
-
EDTA can be used as a positive control. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways Potentially Affected by 5-Nitroquinoline Derivatives
Based on studies with Nitroxoline, 5-nitroquinoline derivatives may impact cellular signaling pathways, particularly in cancer cells. These effects may be linked to their metal-chelating properties or other off-target activities.
AMPK/mTOR Signaling Pathway: Nitroxoline has been shown to induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[11][12] This inhibition can lead to G1 arrest of the cell cycle and apoptosis in cancer cells.[12]
STAT3 Signaling Pathway: In drug-resistant urothelial bladder cancer cells, Nitroxoline has been found to suppress the STAT3 signaling pathway by reducing the phosphorylation of STAT3.[13] This leads to the downregulation of downstream targets like P-glycoprotein (P-gp), contributing to the reversal of chemoresistance.[13]
Visualizations
Caption: Workflow for Ferrous Ion Chelation Assay.
Caption: Potential Signaling Pathways Affected by 5-Nitroquinoline Derivatives.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond | MDPI [mdpi.com]
- 4. [Microbiological consequences of chelation of bivalent metal cations by nitroxoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 10. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Ethoxy-5-nitroquinoline in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Ethoxy-5-nitroquinoline is a derivative of the versatile 8-hydroxyquinoline scaffold, a class of compounds renowned for their utility in diverse scientific fields, including materials science and medicinal chemistry. While direct research on this compound in materials science is limited, its close analogs, 8-hydroxy-5-nitroquinoline and 8-methoxy-5-nitroquinoline, have demonstrated significant potential in the development of functional materials. These applications primarily leverage their ability to act as potent chelating agents, their intriguing photophysical properties, and their biological activity.
These application notes provide a detailed overview of the potential uses of this compound in materials science, drawing upon the established knowledge of its chemical relatives. The protocols outlined below are adapted from verified synthetic procedures for analogous compounds and offer a robust starting point for researchers.
Potential Applications in Materials Science
Based on the known properties and applications of its analogs, this compound is a promising candidate for research and development in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline derivatives are foundational in OLED technology, often used to form metal complexes (e.g., with aluminum, Alq3) that serve as emissive and electron-transporting layers. The ethoxy group in this compound can modulate the electronic properties and solubility of such complexes, potentially leading to new materials with tailored emission colors and improved device performance.
-
Luminescent Materials and Sensors: The quinoline core can form highly luminescent complexes with various metal ions, including rare earth elements like europium (Eu³⁺). These materials are valuable for applications in lighting, displays, and as fluorescent probes for metal ion detection. The nitro and ethoxy substituents on the quinoline ring can influence the sensitization efficiency and photostability of these complexes.
-
Anticorrosion Coatings: 8-Hydroxyquinoline and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. They function by forming a protective chelate layer on the metal surface. This compound could be incorporated into polymer coatings or applied as a surface treatment to enhance the corrosion resistance of materials.
-
Functional Polymers and Biomaterials: The biological activity of quinoline derivatives, including antimicrobial and anticancer properties, makes them attractive for incorporation into functional polymers and biomaterials. Materials loaded with this compound could find applications in medical devices, wound dressings, and drug delivery systems.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of closely related 8-alkoxy-5-nitroquinolines. Researchers should exercise standard laboratory safety precautions.
Protocol 1: Synthesis of this compound
This protocol is a two-step synthesis starting from the commercially available 8-hydroxyquinoline.
Step 1: Synthesis of 8-Ethoxyquinoline
Materials:
-
8-Hydroxyquinoline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Iodoethane (or Bromoethane)
-
Anhydrous Acetone
-
Distilled Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer with Hotplate
-
Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (10.0 g, 0.069 mol) in 100 mL of anhydrous acetone.
-
Add anhydrous potassium carbonate (19.0 g, 0.138 mol) to the solution.
-
Add iodoethane (12.8 g, 0.082 mol) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with distilled water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 8-ethoxyquinoline.
-
Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Step 2: Nitration of 8-Ethoxyquinoline to this compound
Materials:
-
8-Ethoxyquinoline (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice Bath
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Standard Glassware
Procedure:
-
In a 100 mL beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
In a separate 250 mL flask, dissolve 8-ethoxyquinoline (5.0 g, 0.029 mol) in 20 mL of concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 8-ethoxyquinoline, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain crude this compound.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Preparation of a Luminescent Europium(III) Complex
Materials:
-
This compound
-
Europium(III) Chloride Hexahydrate (EuCl₃·6H₂O)
-
Ethanol
-
Ammonia solution (dilute)
-
Magnetic Stirrer
-
Standard Glassware
Procedure:
-
Dissolve this compound (3 equivalents) in hot ethanol.
-
In a separate flask, dissolve europium(III) chloride hexahydrate (1 equivalent) in ethanol.
-
Slowly add the ethanolic solution of the ligand to the stirring solution of the europium salt.
-
Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of a dilute ammonia solution. A precipitate should form.
-
Stir the mixture at room temperature for 4-6 hours.
-
Collect the precipitate by filtration, wash with ethanol, and dry in a desiccator.
-
Characterize the resulting complex using techniques such as FT-IR, UV-Vis, and fluorescence spectroscopy.
Data Presentation
The following tables summarize key data for 8-hydroxy-5-nitroquinoline and 8-methoxy-5-nitroquinoline, which can serve as a reference for expected properties of this compound and its derivatives.
Table 1: Physical and Chemical Properties of 8-Alkoxy-5-nitroquinoline Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | 178-182 | Yellow crystalline powder |
| 8-Methoxy-5-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | ~115 | Yellow solid |
| This compound (Predicted) | C₁₁H₁₀N₂O₃ | 218.21 | N/A | Expected to be a solid |
Table 2: Synthesis Yields of 8-Alkoxy-nitroquinolines
| Reaction | Starting Material | Product | Reported Yield | Reference |
| Ethoxylation & Nitration | 8-Hydroxyquinoline | This compound | N/A (protocol provided) | Adapted Protocol |
| Methoxylation | 8-Hydroxyquinoline | 8-Methoxyquinoline | 71% | [1] |
| Nitration | 8-Methoxyquinoline | 8-Methoxy-5-nitroquinoline | 77% | [1] |
Visualizations
The following diagrams illustrate the synthetic workflow and a potential application pathway for this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for OLED fabrication using a metal complex.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 8-Ethoxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 8-ethoxyquinoline. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 8-ethoxyquinoline?
The major product expected from the electrophilic nitration of 8-ethoxyquinoline is 5-nitro-8-ethoxyquinoline . The ethoxy group at the 8-position is an ortho-, para-directing group, and the C5 position is sterically accessible and electronically activated for electrophilic substitution.
Q2: What are the common side products in the nitration of 8-ethoxyquinoline?
Common side products can include the di-nitrated product, 5,7-dinitro-8-ethoxyquinoline , and potentially oxidation byproducts. The formation of the 7-nitro isomer is also possible, though generally less favored. The presence of strong oxidizing agents can also lead to degradation of the starting material or product, resulting in tarry mixtures.
Q3: Which nitrating agents are suitable for the nitration of 8-ethoxyquinoline?
Several nitrating agents can be employed, with varying reactivities and selectivities. Common choices include:
-
A mixture of concentrated nitric acid and sulfuric acid: This is a standard and potent nitrating agent.[1][2]
-
Fuming nitric acid in acetic anhydride: This can be a milder alternative to the mixed acid system.
-
Metal nitrates (e.g., Cu(NO₃)₂): These can be used in photocatalyzed or milder nitration protocols.[3]
-
tert-Butyl nitrite: This can also be used under specific conditions for nitration.[4]
The choice of agent will depend on the desired reactivity and the need to control side reactions.
Q4: How can I minimize the formation of the di-nitrated byproduct?
To minimize di-nitration, consider the following strategies:
-
Control the stoichiometry: Use a molar equivalent or a slight excess of the nitrating agent relative to the 8-ethoxyquinoline.
-
Maintain a low reaction temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
-
Slow addition of the nitrating agent: Add the nitrating agent dropwise to the solution of 8-ethoxyquinoline to avoid localized high concentrations of the nitrating species.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Incomplete reaction. | 1. Use a stronger nitrating agent (e.g., fuming nitric acid in concentrated sulfuric acid). 2. After the initial controlled addition at low temperature, allow the reaction to warm to room temperature and stir for a longer duration.[6] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark-Colored or Tarry Mixture | 1. Oxidation of the starting material or product. 2. Reaction temperature is too high. 3. "Runaway" reaction due to rapid addition of the nitrating agent. | 1. Ensure the use of high-purity starting materials and reagents. 2. Maintain strict temperature control, preferably below 5 °C, using an ice-salt bath.[5] 3. Add the nitrating agent slowly and dropwise with vigorous stirring.[5] |
| Product is an Oil or Sticky Solid and Difficult to Filter | 1. Presence of isomeric byproducts. 2. Incomplete removal of acidic residue. | 1. After quenching the reaction in ice water, triturate the crude product with a small amount of cold ethanol or methanol to induce crystallization and remove oily impurities.[5] 2. Thoroughly wash the crude product with cold water until the washings are neutral to pH paper. |
| Difficulty in Purifying the Product | 1. Similar solubility profiles of the desired product and byproducts. | 1. Recrystallization from a suitable solvent such as ethanol, acetone, or a mixture of solvents is often effective.[7][8] 2. Column chromatography on silica gel may be necessary for separating isomers if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Nitration using Nitric Acid and Sulfuric Acid
This protocol is a general guideline and may require optimization.
Materials:
-
8-Ethoxyquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-ethoxyquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 8-ethoxyquinoline over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol.
Process Workflow
Caption: Workflow for the nitration of 8-ethoxyquinoline.
Signaling Pathways and Logical Relationships
The nitration of 8-ethoxyquinoline follows the general mechanism of electrophilic aromatic substitution.
Caption: Mechanism of electrophilic aromatic nitration.
References
Technical Support Center: Purification of Crude 8-Ethoxy-5-nitroquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 8-Ethoxy-5-nitroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and positional isomers (e.g., 6-ethoxy-8-nitroquinoline). The synthesis of a related compound, 6-methoxy-8-nitroquinoline, mentions the presence of humus-like material that can be removed using decolorizing carbon.[1] Depending on the synthetic route, other nitroquinoline isomers and related compounds may also be present.[2]
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for substituted quinolines are recrystallization and column chromatography. For challenging separations of isomers, formation of salts followed by fractional crystallization can also be a powerful method.[2]
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For the related 8-nitroquinoline, it is soluble in ethanol, ethyl ether, benzene, and chloroform.[3] A good starting point for this compound would be to test alcohols (like ethanol or methanol) and chlorinated solvents (like chloroform or dichloromethane). A solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water or dichloromethane/hexane), can also be effective.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" can occur if the solution is cooled too quickly, if the solvent is too nonpolar, or due to the presence of impurities. To troubleshoot this, try the following:
-
Ensure the solution is not supersaturated before cooling.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try using a different solvent or a more polar solvent system.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound if available.
Q5: The compound seems to be sticking to the silica gel during column chromatography. How can I improve the separation?
A5: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the cold solvent. | Choose a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent before cooling. | |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| The solution is supersaturated. | Scratch the inner surface of the flask with a glass rod or add a seed crystal. | |
| Colored Impurities in Crystals | Impurities were not fully removed. | Treat the hot solution with activated charcoal before filtration to remove colored impurities.[1] |
| "Oiling Out" | Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solvent is too nonpolar. | Use a more polar solvent or a solvent mixture. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation between your product and impurities. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Compound Streaking/Tailing | Strong interaction with silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to reduce the interaction of the basic quinoline nitrogen with the acidic silica gel.[4] |
| Product Degradation on Column | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like alumina or perform the chromatography at a lower temperature.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the purification of a similar compound, 6-methoxy-8-nitroquinoline.[1]
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, chloroform, ethyl acetate) to find a suitable one where it is soluble when hot and insoluble when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of quinoline derivatives.
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good solvent system will give your product an Rf value of around 0.3-0.5 and show good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Related Quinolines in Various Solvents
| Compound | Solvent | Solubility | Reference |
| 8-Nitroquinoline | Water | Slightly soluble (more soluble in hot water) | [3] |
| Ethanol | Soluble | [3] | |
| Ethyl Ether | Soluble | [3] | |
| Benzene | Soluble | [3] | |
| Chloroform | Soluble | [3] | |
| 8-Hydroxy-5-nitroquinoline | Alcohol | Very slightly soluble | |
| Diethyl Ether | Very slightly soluble | ||
| Hot Hydrochloric Acid | Freely soluble |
Note: This data is for related compounds and should be used as a guide for solvent selection for this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Overcoming Poor Solubility of 8-Ethoxy-5-nitroquinoline in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 8-Ethoxy-5-nitroquinoline during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the first step to troubleshoot this issue?
A1: The initial step is to evaluate the concentration of your primary organic solvent (e.g., DMSO) in the final assay medium. Precipitation often occurs when the solvent concentration is too high.[1] A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to maintain solubility without significantly impacting the biological system. If your current concentration exceeds this, consider preparing a more concentrated stock solution of this compound to reduce the volume added to the assay.
Q2: I've minimized the primary solvent concentration, but solubility is still an issue. What other strategies can I employ?
A2: If reducing the primary solvent is insufficient, a systematic approach to enhancing solubility is recommended.[1] You can explore the use of co-solvents, surfactants, or cyclodextrins. It is crucial to determine the maximum tolerable concentration of any new excipient in your specific assay to avoid off-target effects.[1]
Q3: Can I combine different solubilization methods?
A3: Yes, combining methods can be more effective. For instance, a formulation including a co-solvent and a surfactant may improve solubility more than either agent alone.[1] However, with each additional component, it is essential to perform thorough vehicle control experiments to ensure the excipients themselves are not influencing the assay results.[1]
Q4: How do I select an appropriate co-solvent?
A4: The choice of co-solvent depends on the specific assay system and the properties of this compound. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG).[2] It is advisable to test a panel of co-solvents to identify the one that provides the best solubility with the least interference in your assay.
Q5: Are there any other advanced techniques for solubilization?
A5: For particularly challenging compounds, techniques like the use of hydrotropes, pH modification, and the preparation of solid dispersions or nanoemulsions can be considered.[3][4] However, these methods require more extensive formulation development and characterization.
Troubleshooting Guides
Problem: Precipitation of this compound Upon Dilution in Aqueous Buffer
This guide provides a step-by-step approach to resolving precipitation issues.
Workflow for Troubleshooting Precipitation:
Caption: A stepwise guide to troubleshooting precipitation.
Experimental Protocols
Protocol 1: Determination of Apparent Solubility of this compound in Different Solvent Systems
Objective: To determine the solubility of this compound in various solvent systems to identify an optimal formulation for assays.
Methodology:
-
Prepare stock solutions of various solvents and co-solvents (e.g., DMSO, Ethanol, PEG 400, Tween 80, HP-β-CD) in the relevant aqueous assay buffer.
-
Add an excess amount of this compound to a fixed volume of each solvent system.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
Table 1: Apparent Solubility of this compound in Various Solvent Systems at 25°C
| Solvent System (in Assay Buffer) | Apparent Solubility (µg/mL) |
| 0.5% DMSO | 5.2 ± 0.4 |
| 1% Ethanol | 8.9 ± 0.7 |
| 1% PEG 400 | 12.5 ± 1.1 |
| 0.1% Tween 80 | 18.3 ± 1.5 |
| 1% HP-β-CD | 25.1 ± 2.2 |
| 1% PEG 400 + 0.1% Tween 80 | 35.8 ± 3.0 |
Protocol 2: Vehicle Control Experiment to Assess Excipient Interference
Objective: To evaluate the potential interference of selected solubilizing agents on the assay readout.
Methodology:
-
Prepare a vehicle control for each solubilization system tested, containing the same concentration of excipients but without this compound.
-
Run the assay with the vehicle controls alongside the test compound and a no-treatment control.
-
Compare the assay readout of the vehicle controls to the no-treatment control. A statistically significant difference indicates that the excipient is interfering with the assay.
Signaling Pathway Analysis (Hypothetical):
If the assay involves a specific signaling pathway, it is crucial to confirm that the chosen vehicle does not modulate this pathway.
Caption: Vehicle should not interact with the signaling pathway.
References
Technical Support Center: Synthesis of 8-Ethoxy-5-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common issues encountered during the synthesis of 8-Ethoxy-5-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and established method for synthesizing this compound is the Skraup synthesis. This reaction involves heating a primary aromatic amine (in this case, 4-ethoxy-3-nitroaniline) with glycerol, sulfuric acid, and an oxidizing agent.[1][2]
Q2: What is the general reaction mechanism for the Skraup synthesis of this compound?
The Skraup synthesis proceeds through a series of steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein.
-
Michael addition of the aromatic amine to acrolein.
-
Acid-catalyzed cyclization of the intermediate.
-
Dehydration to form a dihydroquinoline.
-
Oxidation of the dihydroquinoline to the final quinoline product.[2]
Q3: What are the critical safety precautions to consider during this synthesis?
The Skraup reaction can be highly exothermic and has a reputation for becoming violent if not properly controlled.[1][3] It is crucial to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Ensure careful control of the reaction temperature, especially during the addition of sulfuric acid.
-
Have a safety shower and fire extinguisher readily accessible.[3]
Q4: What is a typical expected yield for the synthesis of this compound?
A yield of approximately 70% has been reported for the synthesis of 6-ethoxy-8-nitroquinoline using a modified Skraup reaction, and a similar yield can be expected for this compound under optimized conditions.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction yielded very little or no this compound. What are the possible causes?
-
A: Several factors could contribute to low yield:
-
Incomplete reaction: The reaction may not have been heated for a sufficient amount of time or at the correct temperature. The Skraup reaction requires careful temperature control to proceed to completion.[3]
-
Sub-optimal reagent stoichiometry: The molar ratios of the reactants (amine, glycerol, sulfuric acid, and oxidizing agent) are critical. An excess or deficit of any one component can hinder the reaction.
-
Poor quality of starting materials: Impurities in the 4-ethoxy-3-nitroaniline, glycerol, or other reagents can interfere with the reaction.
-
Inefficient purification: The product may be lost during the workup and purification steps. Recrystallization is a common purification method, and losses can occur if the solvent system or conditions are not optimized.[3]
-
-
Issue 2: The Reaction Became Too Violent and Uncontrollable
-
Q: The reaction temperature rose rapidly, and the mixture began to decompose. How can I prevent this?
-
A: The exothermic nature of the Skraup reaction requires strict temperature control.[1][3]
-
Slow and controlled addition of sulfuric acid: Add the sulfuric acid dropwise with efficient stirring and external cooling to manage the heat generated.
-
Use of a moderating agent: In some variations of the Skraup synthesis, boric acid or acetic acid has been used to moderate the reaction's violence.[4]
-
Maintain the recommended temperature range: Adhere strictly to the temperature profile described in the experimental protocol. Use an oil bath for uniform heating.[3]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Q: My crude product is a dark, tarry substance that is difficult to purify. What can I do?
-
A: The formation of polymeric side products is common in the Skraup synthesis, leading to a dark and impure crude product.
-
Decolorizing carbon treatment: During recrystallization, the use of decolorizing carbon can help remove colored impurities.[3]
-
Appropriate solvent selection for recrystallization: Chloroform and methanol are commonly used solvents for the purification of similar nitroquinolines.[3] The choice of solvent is critical for obtaining pure crystals.
-
Column chromatography: If recrystallization is ineffective, column chromatography using a suitable adsorbent (e.g., silica gel) and eluent system may be necessary to separate the desired product from impurities.
-
-
Data Presentation
Table 1: Reported Yields for Substituted Nitroquinolines via Skraup Synthesis
| Compound | Starting Aromatic Amine | Reported Yield | Reference |
| 6-Ethoxy-8-nitroquinoline | 3-nitro-4-aminoanisole | 70% | [3] |
| 6-Methoxy-8-nitroquinoline | 3-nitro-4-aminoanisole | 65-76% | [3] |
| 8-Methoxy-6-nitroquinoline | - | 68% | [3] |
| 6-Chloro-8-nitroquinoline | - | 75% | [3] |
| 6-Methoxy-5-bromo-8-nitroquinoline | - | 69% | [3] |
Experimental Protocol
This protocol is adapted from the Organic Syntheses procedure for the preparation of 6-methoxy-8-nitroquinoline and can be applied for the synthesis of this compound with 4-ethoxy-3-nitroaniline as the starting material.[3]
Materials:
-
4-ethoxy-3-nitroaniline
-
Glycerol (U.S.P. grade)
-
Arsenic pentoxide (oxidizing agent)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Chloroform
-
Methanol
-
Decolorizing carbon
-
Concentrated ammonium hydroxide
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a homogeneous slurry of powdered arsenic pentoxide, 4-ethoxy-3-nitroaniline, and glycerol.
-
Initial Reaction: With vigorous stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise; maintain it within the specified range of the protocol (e.g., 65-70°C).
-
Dehydration: After the initial addition, set up the apparatus for vacuum distillation and carefully heat the mixture to remove water, maintaining the internal temperature between 105° and 110°C.
-
Main Reaction: Once dehydration is complete, reconfigure the flask with the stirrer and dropping funnel. Add a second portion of concentrated sulfuric acid dropwise over 2.5–3.5 hours, strictly maintaining the temperature at 117–119°C.
-
Heating and Quenching: After the addition, maintain the reaction mixture at 120°C for 4 hours, followed by 3 hours at 123°C. Cool the mixture and dilute it with water.
-
Isolation of Crude Product: Pour the diluted reaction mixture into a mixture of ice and concentrated ammonium hydroxide to precipitate the crude product. Filter the resulting slurry and wash the precipitate with water and then methanol.
-
Purification: Dissolve the crude product in boiling chloroform with decolorizing carbon. Filter the hot solution and concentrate the filtrate to induce crystallization. Cool the solution to obtain the first crop of crystals.
-
Recrystallization: Wash the collected crystals with cold methanol to yield the purified this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key factors influencing the yield of this compound synthesis.
References
Technical Support Center: Synthesis of 8-Ethoxy-5-nitroquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 8-Ethoxy-5-nitroquinoline. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in the nitration of 8-Ethoxyquinoline can stem from several factors. Here are the most common issues and their solutions:
-
Inadequate Nitrating Agent: The activity of the nitrating agent is crucial. If using a mixed acid (HNO₃/H₂SO₄), ensure the acids are concentrated and fresh. Old or improperly stored acids can absorb moisture, reducing their effectiveness.
-
Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.
-
Too low: The reaction may be too slow or may not proceed at all.
-
Too high: This can lead to the formation of side products and degradation of the starting material and product. It is advisable to start at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and then allow the reaction to proceed at a controlled temperature.
-
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
-
Protonation of the Quinoline Nitrogen: The quinoline nitrogen is basic and will be protonated by the strong acid medium. This deactivates the ring system towards electrophilic attack. While unavoidable, understanding this effect helps in optimizing the conditions to favor nitration on the activated benzene ring portion of the molecule.
Problem 2: Presence of Multiple Products/Impurities
Q: My TLC/HPLC analysis shows multiple spots/peaks in the crude product mixture. What are these impurities and how can I minimize them?
A: The formation of multiple products is a common challenge in the nitration of substituted quinolines. The primary side reactions are the formation of a positional isomer and a di-nitrated product.
-
Formation of 7-Nitro-8-ethoxyquinoline: The 8-ethoxy group is an ortho, para-directing group, activating the C5 (para) and C7 (ortho) positions for electrophilic aromatic substitution. While the 5-nitro isomer is typically the major product, the formation of the 7-nitro isomer is a significant competing reaction.
-
Solution: Fine-tuning the reaction temperature and the rate of addition of the nitrating agent can influence the isomeric ratio. Lower temperatures generally favor the formation of the para isomer (5-nitro).
-
-
Formation of 5,7-Dinitro-8-ethoxyquinoline: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time), a second nitration can occur at the other activated position, leading to the di-nitro byproduct.[1]
-
Solution: Use a stoichiometric amount of the nitrating agent and maintain a controlled, low temperature throughout the reaction.
-
-
Degradation Products: At elevated temperatures, oxidative side reactions can lead to the formation of tar-like substances, complicating purification.
-
Solution: Strict temperature control is essential.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the side products. What are the recommended purification strategies?
A: The separation of the 5-nitro and 7-nitro isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most effective method for separating the isomers. A systematic approach to solvent system selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Monitor the fractions carefully by TLC.
-
Recrystallization: While potentially less effective for separating isomers, recrystallization is excellent for removing di-nitro products and other impurities. A solvent screen to find a suitable system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution, is advised. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Acid-Base Extraction: This technique can be useful during the workup to remove acidic or basic impurities but will not separate the neutral nitro-isomers from each other.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitration of 8-Ethoxyquinoline?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the mixture of nitric and sulfuric acid, acts as the electrophile. The electron-rich benzene ring of the 8-Ethoxyquinoline attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).[2][3] Subsequent deprotonation restores the aromaticity, yielding the nitro-substituted product.
Q2: Why is the 5-position the major product over the 7-position?
A2: The 8-ethoxy group activates both the para (5) and ortho (7) positions. Typically, for steric reasons, the electrophile will preferentially attack the less hindered para position. However, the regioselectivity can be influenced by reaction conditions.
Q3: Can I use other nitrating agents besides mixed acid?
A3: Yes, other nitrating agents such as nitric acid in acetic anhydride or nitronium tetrafluoroborate can be used. Each system has its own advantages and may offer different regioselectivity. However, mixed acid (HNO₃/H₂SO₄) is the most common and cost-effective method for this type of nitration.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will provide the definitive structure of the product and can be used to identify the presence of isomers. The coupling patterns of the aromatic protons are distinct for the 5-nitro and 7-nitro isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
HPLC: This is an excellent tool for assessing the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Data Presentation
The regioselectivity of the nitration of 8-Ethoxyquinoline is highly dependent on the reaction conditions. The following table provides an illustrative summary of how these conditions can influence the product distribution. (Note: These values are hypothetical examples for illustrative purposes and may not represent actual experimental outcomes).
| Entry | Temperature (°C) | Nitrating Agent (Equivalents) | Reaction Time (h) | Yield of 5-Nitro Isomer (%) | Yield of 7-Nitro Isomer (%) | Yield of 5,7-Dinitro Product (%) |
| 1 | 0 - 5 | 1.1 | 2 | 75 | 15 | < 2 |
| 2 | 25 | 1.1 | 2 | 60 | 25 | 5 |
| 3 | 50 | 1.1 | 1 | 40 | 30 | 15 |
| 4 | 0 - 5 | 2.5 | 4 | 10 | 5 | 80 |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 8-Ethoxyquinoline (1 equivalent) and concentrated sulfuric acid (approx. 3-4 volumes relative to the quinoline). Cool the mixture to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (approx. 1 volume relative to the quinoline) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 8-Ethoxyquinoline from the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. Be cautious as this is an exothermic process.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral.
-
Purification: Dry the crude product. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent such as ethanol.
Visualization of Reaction Pathways
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing side reactions that lead to the formation of the 7-nitro isomer and the 5,7-dinitro byproduct.
Caption: Reaction scheme for the nitration of 8-Ethoxyquinoline.
References
Stability issues of 8-Ethoxy-5-nitroquinoline in solution
Disclaimer: Specific stability data for 8-Ethoxy-5-nitroquinoline in various solutions is not extensively available in public literature. The information provided below is based on general principles of chemical stability for quinoline derivatives and data from the structurally similar compound, 8-Hydroxy-5-nitroquinoline (Nitroxoline). This guide is intended to offer best-practice recommendations and a framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of organic compounds like this compound in solution can be influenced by several factors.[1] Key considerations include:
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or even ambient light can cause photodegradation.[2] It is advisable to protect solutions from light.
-
pH: The stability of the compound can be pH-dependent. Extreme pH values (highly acidic or alkaline) may lead to hydrolysis or other degradation reactions.
-
Solvent: The choice of solvent is crucial. While some organic solvents may be suitable for stock solutions, aqueous buffers used in experiments can impact stability. For the related compound Nitroxoline, DMSO is commonly used for stock solutions.[3]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of susceptible functional groups.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For quinoline derivatives, which are often lipophilic, organic solvents are typically used to prepare concentrated stock solutions.[4] Based on data for the similar compound Nitroxoline, Dimethyl Sulfoxide (DMSO) is a suitable choice.[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q3: How should I store solutions of this compound?
A3: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions (in DMSO): For the related compound Nitroxoline, stock solutions in DMSO are stored at -20°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are generally less stable. It is recommended to prepare fresh aqueous working solutions from the stock solution for each experiment and not to store them for extended periods.[5]
Q4: I am observing variability in my experimental results. Could this be due to compound instability?
A4: Yes, inconsistent results in biological or chemical assays are a common sign of compound instability.[6] Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in bioassays.
-
Possible Cause: The compound may be degrading in the aqueous assay medium over the incubation period.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.
-
Minimize Exposure to Harsh Conditions: Protect the solutions from light by using amber vials or covering them with foil. Avoid high temperatures during the experiment unless required by the protocol.
-
Perform a Time-Course Stability Study: Assess the stability of this compound in your specific assay buffer over the duration of your experiment. A suggested protocol is provided below.
-
Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound at different time points.[7]
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The compound has low aqueous solubility, and is "crashing out" of solution upon dilution of the organic solvent.[4]
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration in your assay does not exceed the compound's solubility limit in the aqueous medium.
-
Modify Dilution Method: Try adding the stock solution to the aqueous buffer while vortexing to aid dispersion.
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO may help, although this will increase the final percentage of DMSO in your assay.
-
Consider Formulation Aids: For poorly soluble compounds, the use of solubilizing agents like cyclodextrins may be explored, but their compatibility with the experimental system must be verified.[4]
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution (General Guidance)
| Factor | Potential Impact | Recommendation |
| Temperature | Increased temperature accelerates degradation.[2] | Store solutions at low temperatures (e.g., -20°C for stocks). Avoid prolonged exposure to elevated temperatures. |
| Light | Can cause photodegradation.[2] | Protect solutions from light using amber vials or by wrapping containers in foil. |
| pH | Susceptible to hydrolysis at acidic or basic pH.[8] | Maintain solutions at a neutral pH if possible. Assess stability at the pH of your experimental buffer. |
| Solvent | Aqueous solutions may be less stable than organic stocks. | Use a suitable organic solvent like DMSO for long-term stock solutions. Prepare aqueous solutions fresh. |
| Oxygen | Potential for oxidative degradation. | For highly sensitive compounds, degassing solvents or purging with an inert gas like nitrogen or argon can be considered. |
Table 2: Recommended Storage Conditions for this compound Solutions (Based on General Best Practices)
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Storage |
| Stock Solution | DMSO | -20°C | Several months (in aliquots to avoid freeze-thaw) |
| Working Solution | Aqueous Buffer | 2-8°C (short-term) | Prepare fresh for each experiment. |
Experimental Protocols
Protocol: Experimental Protocol for Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your experimental aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Aliquot the 100 µM solution into several amber vials.
-
Incubate the vials under the conditions of your experiment (e.g., 37°C).
-
Designate time points for analysis (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Collection and Analysis:
-
At each time point, take an aliquot from one of the vials.
-
Immediately analyze the sample by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).[7] The HPLC method should be able to separate the parent compound from any potential degradation products.
-
A control sample kept at -20°C should be analyzed at the beginning and end of the experiment to ensure the stability of the compound under storage conditions.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Mandatory Visualization
References
Technical Support Center: HPLC Separation of Quinoline Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of quinoline isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of quinoline and isoquinoline isomers so challenging?
The primary difficulty in separating quinoline and isoquinoline lies in their nearly identical chemical structures and physicochemical properties.[1] As structural isomers, they share the same molecular weight and elemental composition. The only difference is the position of the nitrogen atom in the bicyclic aromatic ring, which results in very subtle differences in their polarity and pKa values, making them difficult to resolve with standard chromatographic methods.[1]
Q2: What are the typical pKa values for quinoline and isoquinoline, and why are they important?
The pKa values for quinoline and isoquinoline are very close, which is a major contributor to their similar retention behavior under various pH conditions.[1] Understanding these values is critical because adjusting the mobile phase pH is a key strategy for achieving separation. By controlling the pH, one can manipulate the ionization state of the analytes and, therefore, their interaction with the stationary phase.[1][2]
Table 1: Approximate pKa Values of Quinoline Isomers
| Compound | pKa Value |
| Quinoline | 4.92[1] |
| Isoquinoline | 5.42[1] |
(Note: Data are approximate and can vary based on experimental conditions.)
Q3: What are the main causes of peak tailing when analyzing quinoline derivatives?
Peak tailing, where a peak is asymmetrical with a "tail" extending toward the baseline, is a common issue with basic compounds like quinoline isomers.[3] The primary cause is the interaction between the basic nitrogen atom in the quinoline ring and residual silanol groups on the surface of silica-based reversed-phase columns.[3][4] This secondary interaction causes some molecules to be retained longer, leading to a tailed peak.[3] Other potential causes include column overload, extra-column volume, and using an inappropriate injection solvent.[5]
Q4: What is the most effective chromatographic mode for separating quinoline isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for separating quinoline isomers.[1] However, achieving baseline separation often requires meticulous optimization of parameters like mobile phase composition, pH, and the choice of stationary phase.[1] For chiral quinoline isomers (quinolones), specialized chiral stationary phases (CSPs) are necessary.[6][7]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
You are running an analysis, but your quinoline and isoquinoline peaks are either completely merged (co-eluting) or not baseline-resolved.
Initial Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 8-Ethoxy-5-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 8-Ethoxy-5-nitroquinoline and related nitroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of quinoline derivatives?
Quinoline derivatives are a significant class of heterocyclic compounds renowned for a wide spectrum of biological activities. These include anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties. The specific activity of a derivative is highly dependent on the functional groups attached to the quinoline core structure. For instance, the presence of a nitro group, as in this compound, can contribute to its biological effects.
Q2: My this compound is showing low activity in aqueous-based in vitro assays. What could be the issue?
A primary reason for the poor in vitro activity of many quinoline derivatives is their low aqueous solubility. As weak bases, their solubility can be pH-dependent, but they often remain poorly soluble in the physiological pH range of the gastrointestinal tract and in standard cell culture media.[1] This low solubility limits the concentration of the compound that is available to interact with its biological target, leading to apparently low activity.
Q3: What are the general mechanisms of action for cytotoxic quinoline derivatives?
While the specific mechanism of this compound is yet to be fully elucidated, related compounds have been shown to exert their cytotoxic effects through various mechanisms. These include the inhibition of key enzymes involved in cancer metabolism, modulation of critical signaling pathways that regulate cell death, and induction of apoptosis (programmed cell death).[2] Some quinoline-based compounds are also known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Q4: How can I improve the oral bioavailability of my quinoline compound?
Improving the oral bioavailability of poorly soluble quinoline derivatives often requires advanced formulation strategies. The most common and effective approaches focus on enhancing the solubility and dissolution rate of the compound. These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[3]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in gastrointestinal fluids and facilitate absorption.[1]
Troubleshooting Guides
Issue 1: Poor Solubility and Low Bioavailability
Symptoms:
-
The compound precipitates out of solution in aqueous buffers or cell culture media.
-
Inconsistent or low activity observed in in vitro assays.
-
Low oral bioavailability in preclinical animal models.[3]
Possible Causes:
-
The inherent low aqueous solubility of the quinoline scaffold.
-
The compound is in a crystalline form with a high lattice energy.
-
Suboptimal formulation for the intended application.
Troubleshooting Steps & Potential Solutions:
| Strategy | Rationale | Experimental Steps | Expected Outcome |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate.[3] | 1. Employ wet media milling or high-pressure homogenization to reduce particle size. 2. Characterize particle size and distribution using dynamic light scattering (DLS). 3. Perform in vitro dissolution studies in simulated gastric and intestinal fluids. | A significant increase in the dissolution rate compared to the unformulated compound. |
| Amorphous Solid Dispersions | Dispersing the crystalline drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.[3] | 1. Prepare solid dispersions using techniques like spray drying or hot-melt extrusion with polymers such as PVP, HPMC, or Soluplus®. 2. Characterize the solid state using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature. 3. Conduct in vitro dissolution studies. | Supersaturated concentrations of the drug in dissolution media, leading to improved absorption. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with aqueous fluids, enhancing solubility and absorption.[1] | 1. Screen for suitable oils, surfactants, and co-solvents in which the compound has high solubility. 2. Construct ternary phase diagrams to identify the optimal formulation composition. 3. Characterize the self-emulsification process and droplet size of the resulting microemulsion. | Formation of a stable microemulsion with a small droplet size, leading to improved drug solubilization and oral bioavailability. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Symptoms:
-
High variability between replicate wells in cell viability assays (e.g., MTT, XTT).
-
IC50 values vary significantly between experiments.
Possible Causes:
-
Compound precipitation at higher concentrations.
-
Interaction of the compound with components of the cell culture medium.
-
Cellular resistance mechanisms.
Troubleshooting Steps & Potential Solutions:
-
Solubility Check: Before treating cells, visually inspect the compound dilutions in the cell culture medium for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or employing a solubilizing agent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells).
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Time-Dependent Effects: The cytotoxic effects of a compound can be time-dependent. Perform experiments at different time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
-
Mechanism of Action Studies: If inconsistent results persist, it may be beneficial to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining. This can provide insights into the cellular response to the compound.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[2]
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared serial dilutions to the respective wells.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis:
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from the absorbance of all other wells.
-
Percentage Viability: Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100
-
IC50 Determination: Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.[5]
Materials:
-
Bacterial strain of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
-
Quantitative Data Summary
The following tables provide examples of cytotoxic and antimicrobial activities of various quinoline derivatives, which can serve as a benchmark for your experiments with this compound.
Table 1: Cytotoxic Activity of Quinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 (48h)[7] |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12[7] |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 | Colorectal | 1.87[8] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Colorectal | 0.53[8] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2[9] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10[9] |
| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57[10] |
| Facilely accessible quinoline derivative 2 | MRSA | 3.0[11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing the Toxicity of Quinoline-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of quinoline-induced toxicity?
A1: Quinoline-induced toxicity is often multifactorial. A primary mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components like lipids, proteins, and DNA.[1] Some quinoline derivatives can also cause mitochondrial dysfunction by disrupting the mitochondrial transmembrane potential, which can trigger apoptosis.[1] Furthermore, the genotoxicity of many quinolines is due to their ability to interact with DNA, forming adducts or inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases.[1]
Q2: How does the metabolism of quinoline compounds contribute to their toxicity?
A2: The liver is a primary target for quinoline toxicity, largely due to metabolic activation by cytochrome P450 (CYP450) enzymes.[2] These enzymes can convert quinolines into reactive intermediates that are capable of forming DNA adducts and inducing oxidative stress.[2] For instance, N-oxidation of the quinoline ring is a common metabolic step that can lead to toxic byproducts.[3][4]
Q3: What are the key signaling pathways involved in quinoline toxicity?
A3: Several signaling pathways are implicated in the cellular response to quinoline-induced toxicity. The p53 signaling pathway, which responds to cellular stress like DNA damage, can be activated, leading to cell cycle arrest or apoptosis.[1] Additionally, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central to toxic responses, often initiated by oxidative stress.[5][6] The NF-κB signaling pathway is also relevant in the context of liver diseases and can be a target for hepatoprotective agents.[7]
Q4: What are some general strategies to reduce the toxicity of quinoline-based compounds?
A4: A primary strategy is to modify the molecular structure to alter the compound's physicochemical properties and metabolic profile. Bioisosteric replacement, where a functional group is substituted with another that has similar properties, can be employed to reduce toxicity, enhance efficacy, and improve pharmacokinetic properties.[8] For example, replacing a hydrogen atom with fluorine can increase metabolic stability and potency.[8] Another approach is to design molecules that are less susceptible to metabolic activation into toxic intermediates. This can involve blocking sites of metabolism or introducing groups that promote detoxification pathways.
Troubleshooting Guides
MTT Assay
Q: My untreated control cells show low viability. What could be the cause?
A:
-
Cell Health: Ensure you are using cells in the exponential growth phase and that they are not over-confluent, which can lead to spontaneous apoptosis.[9]
-
Reagent Quality: The MTT reagent can degrade if exposed to light. Store it properly and use a fresh solution.[10] Contamination of the culture medium with bacteria or yeast can also affect results.[10]
-
Incubation Time: The incubation time with MTT should be optimized for your cell line (typically 2-4 hours). Insufficient incubation can lead to weak signal.[11]
Q: I am observing high background absorbance in my blank wells (media only). What should I do?
A:
-
Media Components: Phenol red in the culture medium can contribute to background absorbance. Using a serum-free medium during the MTT incubation step can minimize interference from serum components.[11]
-
Contamination: Microbial contamination in your reagents or media can lead to high background. Ensure all solutions are sterile.[10]
Q: My results are not reproducible. What are the common sources of variability?
A:
-
Pipetting Errors: Inconsistent pipetting of cells or reagents is a major source of variability. Use calibrated pipettes and ensure thorough mixing.[11]
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use an orbital shaker to aid dissolution.[11]
-
Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
LDH Cytotoxicity Assay
Q: The absorbance values for my spontaneous LDH release (untreated cells) are high. Why is this happening?
A:
-
Cell Handling: Overly vigorous pipetting during cell plating or harvesting can damage cell membranes and cause premature LDH release.[12]
-
High Cell Density: Plating too many cells can lead to nutrient depletion and cell death in the control wells.[12]
-
Serum in Media: Some animal sera used in culture media have inherent LDH activity. Reducing the serum concentration to 1-5% may help.[12]
Q: My experimental absorbance values are very low, even at high concentrations of my toxic compound.
A:
-
Low Cell Density: You may not be using enough cells to generate a detectable LDH signal upon lysis. It's important to perform an initial experiment to determine the optimal cell number.[12]
-
Inhibition of LDH Enzyme: The test compound itself might be inhibiting the LDH enzyme, leading to a false negative result. You should run a control to test for this possibility.
Annexin V/PI Apoptosis Assay
Q: I am seeing a high percentage of Annexin V positive cells in my negative control group.
A:
-
Cell Culture Conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.[9]
-
Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cells and lead to false positives. Handle cells gently.[13][14]
-
EDTA in Trypsin: Annexin V binding to phosphatidylserine is calcium-dependent. EDTA chelates calcium, which can interfere with the staining. Use an EDTA-free dissociation solution.[13]
Q: My cell populations (viable, early apoptotic, late apoptotic, necrotic) are not well-separated.
A:
-
Compensation Issues: If you are using a FITC-labeled Annexin V and PI, there can be spectral overlap. Ensure you have set the compensation correctly using single-stained controls.[13]
-
Delayed Analysis: Analyze the samples on the flow cytometer as soon as possible after staining, as prolonged incubation can lead to changes in the cell populations.[13]
Q: I am not seeing a positive signal in my treatment group, even though I expect the compound to induce apoptosis.
A:
-
Insufficient Dose or Time: The concentration of your compound or the treatment duration may not be sufficient to induce a detectable level of apoptosis.[13]
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Make sure to collect the supernatant along with the adherent cells to avoid losing the apoptotic population.[13]
Quantitative Toxicity Data
The following tables summarize the cytotoxic and acute toxicity data for a selection of quinoline compounds.
Table 1: Cytotoxicity of Quinoline Derivatives in Human Cancer Cell Lines (IC50 Values in µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | K-562 (Leukemia) | A549 (Lung) | HCT-116 (Colon) | HT-29 (Colon) | Reference |
| Quinoline | >100 | >100 | >100 | >100 | >100 | - | [5] |
| Tetrahydrobenzo[h]quinoline | 7.5 (48h) | - | - | - | - | - | [13] |
| 2-phenylquinolin-4-amine (7a) | - | - | - | - | - | 8.12 | [13] |
| Compound 8a | 0.6955 | 0.1871 | 0.1884 | - | - | - | [5] |
| Compound 8b | 0.1908 | 0.2242 | 0.4642 | - | - | - | [5] |
| Compound 9b | 0.2090 | 0.1944 | 0.1902 | - | - | - | [5] |
| Compound 4c | - | 0.261 | 7.72 | - | 14.10 | - | [5] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Acute Toxicity of Quinoline Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Quinoline | Rat | Oral | 460 mg/kg | [5] |
| Quinoline | Mouse | Oral | 330 mg/kg | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells and appropriate culture medium
-
96-well plates
-
Quinoline compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Cells and appropriate culture medium
-
96-well plates
-
Quinoline compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[9]
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate.[15]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[16]
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells and appropriate culture medium
-
Flow cytometry tubes
-
Quinoline compound stock solution
-
Annexin V-FITC/PI staining kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the quinoline compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells[14]
-
Signaling Pathways and Mechanisms
Quinoline-induced toxicity often involves the activation of stress-related signaling pathways. Below are diagrams illustrating the general experimental workflow for cytotoxicity assays and the key signaling pathways implicated in quinoline toxicity.
Strategies for Toxicity Reduction
A key strategy in medicinal chemistry to mitigate toxicity is through structural modification of the lead compound.
Bioisosteric Replacement
Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's therapeutic profile, which can include reducing toxicity.[8]
Examples of Bioisosteric Replacements to Reduce Toxicity:
-
Carboxylic Acid Replacement: A carboxylic acid group can sometimes be replaced with a tetrazole. This can improve oral bioavailability and reduce rapid metabolism, potentially lowering toxicity.[8]
-
Ester to Amide Replacement: Replacing an ester group with an amide can reduce hydrolysis and associated toxicity, as amides are generally less reactive.[8]
-
Hydrogen to Fluorine Replacement: Substituting hydrogen with fluorine can block metabolic sites, increasing the compound's stability and potentially reducing the formation of toxic metabolites.[8]
Case Study: Modification of Tacrine to Reduce Hepatotoxicity
Tacrine, a tetrahydroacridine derivative, has shown efficacy as an acetylcholinesterase inhibitor but is associated with hepatotoxicity. By splitting the tetrahydroacridine moiety into a tetrahydroquinoline nucleus and a separate phenyl ring at the 4-position, novel analogs were created.[5][17] These new compounds not only exhibited reduced hepatotoxicity but also demonstrated hepatoprotective effects in a CCl4-induced liver injury model.[5][18] This was attributed to their ability to reduce oxidative stress, inflammation, and apoptosis.[5]
References
- 1. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.com [iajesm.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kappaB signaling, liver disease and hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. galaxy.ai [galaxy.ai]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 8-Ethoxy-5-nitroquinoline
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 8-Ethoxy-5-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 8-ethoxyquinoline. This is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
Q2: Why is temperature control so critical during the nitration of 8-ethoxyquinoline?
A2: Temperature control is crucial for several reasons. Firstly, the nitration of aromatic compounds is a highly exothermic reaction.[1] Without proper cooling, the reaction temperature can increase rapidly, leading to a "thermal runaway." This can result in the formation of unwanted byproducts, degradation of the starting material and product, and can pose a significant safety hazard.[1] Secondly, the regioselectivity of the nitration can be temperature-dependent. Higher temperatures may favor the formation of undesired isomers.
Q3: What are the expected side products in this synthesis, and how can their formation be minimized?
A3: The primary side products are other nitro isomers of 8-ethoxyquinoline, such as 8-ethoxy-7-nitroquinoline. Over-nitration to form dinitro products is also a possibility under harsh conditions.[2] To minimize these side reactions, it is essential to maintain a low reaction temperature and control the stoichiometry of the nitrating agent. Slow, controlled addition of the 8-ethoxyquinoline to the nitrating mixture helps to prevent localized areas of high reactant concentration and temperature, which can promote side reactions.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of the nitrating agent.
-
Product degradation: Excessive temperatures or overly harsh acidic conditions can degrade the desired product.
-
Suboptimal work-up procedure: Significant product loss can occur during the quenching, extraction, and purification steps.
-
Formation of side products: As mentioned in Q3, the formation of undesired isomers or dinitrated compounds will consume the starting material and lower the yield of the target molecule.
Q5: What are the best practices for safely handling the reagents used in this synthesis on a larger scale?
A5: Safety is paramount when scaling up nitration reactions. Key practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Controlled Addition: Use an addition funnel for the slow, controlled addition of reagents to manage the exothermic nature of the reaction.
-
Cooling Bath: Have a robust cooling system (e.g., an ice-salt bath or a cryocooler) in place to maintain the desired reaction temperature.
-
Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to a large volume of ice-water with vigorous stirring. Never add water to the concentrated acid mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction becomes dark/tarry | - Reaction temperature is too high, causing decomposition. - Localized "hot spots" due to poor mixing. | - Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. - Improve stirring efficiency with a more powerful overhead stirrer. - Slow down the rate of addition of the 8-ethoxyquinoline. |
| Low yield of desired product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during work-up. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Carefully perform the extraction and recrystallization steps to minimize mechanical losses. |
| Presence of multiple spots on TLC after reaction | - Formation of isomeric byproducts. - Dinitration has occurred. | - Lower the reaction temperature to improve regioselectivity. - Use a slight excess of the limiting reagent (typically 8-ethoxyquinoline) to minimize dinitration. - Employ column chromatography for purification if recrystallization is ineffective at separating the isomers. |
| Product does not precipitate upon quenching | - The product is soluble in the acidic aqueous solution. | - Neutralize the quenched reaction mixture carefully with a base (e.g., sodium carbonate or dilute sodium hydroxide) to the point of maximum precipitation. - If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[3] |
| Difficulty controlling the exotherm during scale-up | - Inefficient heat transfer in a larger reactor. - Addition of reactant is too fast. | - Use a jacketed reactor with a circulating coolant for better temperature control. - Dilute the reaction mixture with additional sulfuric acid to increase the thermal mass. - Extend the time for the addition of the 8-ethoxyquinoline. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the nitration of similar quinoline derivatives, such as 8-methoxyquinoline.[4][5]
Materials:
-
8-Ethoxyquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration Reaction: Dissolve 8-ethoxyquinoline in a minimal amount of concentrated sulfuric acid and place it in the addition funnel. Add the 8-ethoxyquinoline solution dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 5-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water. A yellow precipitate of the crude product should form.
-
Isolation and Neutralization: Collect the crude product by vacuum filtration. Wash the solid precipitate with copious amounts of cold deionized water until the filtrate is neutral to pH paper. Further washing with a cold, dilute sodium bicarbonate solution can be performed to ensure all residual acid is removed, followed by a final wash with cold water.
-
Drying and Purification: Dry the crude product under vacuum. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.
Quantitative Data for Optimization
The following tables provide an illustrative framework for optimizing the synthesis of this compound. The values are representative and should be adapted based on experimental findings.
Table 1: Effect of Temperature on Yield and Purity
| Experiment | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 0-5 | 2 | 70 | 95 |
| 2 | 5-10 | 2 | 75 | 92 |
| 3 | 10-15 | 2 | 72 | 88 |
| 4 | 20-25 | 2 | 65 | 80 |
Table 2: Effect of Nitric Acid Equivalents on Yield
| Experiment | Equivalents of HNO₃ | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.05 | 5-10 | 2 | 72 |
| 2 | 1.10 | 5-10 | 2 | 76 |
| 3 | 1.20 | 5-10 | 2 | 74 (minor increase in impurities) |
| 4 | 1.50 | 5-10 | 2 | 68 (significant increase in byproducts) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic aromatic nitration of 8-ethoxyquinoline.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 8-Ethoxy-5-nitroquinoline and Nitroxoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivity of Nitroxoline (8-hydroxy-5-nitroquinoline) and 8-Ethoxy-5-nitroquinoline. Our comprehensive literature review reveals a significant disparity in the available scientific data for these two compounds. While Nitroxoline is a well-researched compound with a long history of clinical use and a growing body of preclinical data for new applications, there is a notable absence of published experimental data on the bioactivity of this compound.
Therefore, this guide will present a thorough overview of the bioactivity of Nitroxoline, including its mechanisms of action, quantitative performance data from various assays, and detailed experimental protocols. Due to the lack of available information, a direct comparison with this compound is not possible at this time. A brief discussion on the structurally related compound, 8-methoxy-5-nitroquinoline, is included to provide some context on how minor structural modifications might influence bioactivity, though this should be interpreted with caution.
Nitroxoline: A Multifaceted Bioactive Compound
Nitroxoline is an established antimicrobial agent, primarily used for treating urinary tract infections.[1] Its therapeutic potential is being actively explored in other areas, including oncology and neurodegenerative diseases.[1] The bioactivity of Nitroxoline is attributed to several mechanisms of action, primarily its ability to chelate metal ions.[1]
Quantitative Bioactivity Data for Nitroxoline
The following tables summarize the in vitro efficacy of Nitroxoline against various bacterial, fungal, and cancer cell lines, as well as its inhibitory activity against key enzymes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitroxoline against Microbial Pathogens
| Organism | Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citation |
| Escherichia coli | Clinical Isolates | 4 | 8 | 1-8 | [2][3] |
| Klebsiella pneumoniae | Clinical Isolates | 8 | 32 | 2-32 | [2] |
| Proteus mirabilis | Clinical Isolates | 8 | 16 | 8-16 | [2] |
| Acinetobacter baumannii | Clinical Isolates | 2 | 2 | 1-4 | [2] |
| Mycobacterium tuberculosis | Clinical Isolates | - | 4 | 4-8 | [4] |
| Candida spp. | Clinical Isolates | 2 | 2 | 0.25-4 | [5] |
| Aspergillus spp. | Clinical Isolates | 0.5 | 0.5 | 0.125-1 | [6] |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Nitroxoline in Cancer Cell Lines and against Enzymes
| Target | Cell Line/Enzyme | IC₅₀ | Citation |
| Bladder Cancer | 5637 | 2.45 ± 0.23 µM | [7] |
| Bladder Cancer | T24 | 1.68 ± 0.09 µM | [7] |
| Renal Cell Carcinoma | KCC853 | 2.96 ± 0.89 µM | [7] |
| Breast Adenocarcinoma | MCF7 | 20.58 ± 4.83 µM | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 1.9 µM | [8] |
| Pancreatic Cancer | - | - | [9] |
| Trypanosoma cruzi (epimastigote) | - | 3.00 ± 0.44 µM | [10] |
| Trypanosoma cruzi (amastigote) | - | 1.24 ± 0.23 µM | [10] |
| MetAP2 (enzyme) | In vitro assay | 54.8 nM | [8] |
| Cathepsin B (enzyme) | - | - | [11] |
| BRD4 (bromodomain) | In vitro assay | 980 nM | [12] |
Signaling Pathways Modulated by Nitroxoline
Nitroxoline exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
AMPK/mTOR Signaling Pathway
In prostate cancer cells, Nitroxoline induces activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[13][14] This leads to G1 cell cycle arrest and apoptosis.[13]
Caption: Nitroxoline-mediated activation of AMPK and inhibition of the mTOR pathway.
STAT3 Signaling Pathway
Nitroxoline has been identified as a novel inhibitor of the STAT3 signaling pathway in drug-resistant urothelial bladder cancer.[15][16] It downregulates the phosphorylation of STAT3, leading to the suppression of downstream targets involved in cell cycle progression (c-Myc, Cyclin D1) and survival (Bcl-xL, Mcl-1, Survivin).[16][17] This results in G0/G1 cell cycle arrest and apoptosis.[15]
Caption: Inhibition of the STAT3 signaling pathway by Nitroxoline.
Anti-Angiogenic Pathways: MetAP2 and SIRT1 Inhibition
Nitroxoline exhibits anti-angiogenic properties by inhibiting methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1).[8][18] Inhibition of MetAP2 leads to an increase in the tumor suppressor p53.[1] Concurrently, SIRT1 inhibition results in increased acetylation of p53, which collectively promotes endothelial cell senescence and inhibits the formation of new blood vessels.[1][18]
Caption: Nitroxoline's dual inhibition of MetAP2 and SIRT1 in angiogenesis.
Experimental Protocols for Bioactivity Assessment of Nitroxoline
The following are detailed methodologies for key experiments cited in the literature to evaluate the bioactivity of Nitroxoline.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
-
Preparation of Inoculum: Bacterial or fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Nitroxoline Dilutions: A stock solution of Nitroxoline is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[2]
-
Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the Nitroxoline dilutions. The plates are incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2]
-
Determination of MIC: The MIC is defined as the lowest concentration of Nitroxoline that completely inhibits visible growth of the microorganism.[19]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of Nitroxoline for a specified period (e.g., 48, 72, or 96 hours). A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[7]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[7]
Caption: General workflow for an MTT-based cytotoxicity assay.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[20]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Nitroxoline is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle.[20]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).[20]
This compound: An Overview of Available Data
A thorough search of the scientific literature did not yield any published experimental data on the bioactivity, mechanism of action, or quantitative efficacy of this compound.
A Note on the Structurally Related 8-Methoxy-5-nitroquinoline
Limited research on 8-methoxy-5-nitroquinoline, a compound structurally similar to this compound, has shown that it possesses weaker antibacterial and antifungal activity compared to its precursor, 8-methoxyquinoline. This suggests that the addition of a nitro group at the 5-position may reduce the antimicrobial efficacy in this particular analog. However, it is crucial to emphasize that these findings for the methoxy derivative cannot be directly extrapolated to the ethoxy derivative, and experimental validation is necessary to determine the bioactivity of this compound.
Conclusion
Nitroxoline is a versatile bioactive molecule with well-documented antimicrobial and emerging anticancer properties. Its multifaceted mechanism of action, involving metal ion chelation and modulation of key signaling pathways like AMPK/mTOR, STAT3, and MetAP2/SIRT1, makes it a compound of significant interest for drug repurposing and development. In stark contrast, there is a complete lack of available scientific literature on the bioactivity of this compound. Consequently, a direct and objective comparison of the bioactivity of these two compounds is not feasible at present. Further research is required to elucidate the potential therapeutic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nitroxoline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
- 13. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer: a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer [ijbs.com]
- 17. researchgate.net [researchgate.net]
- 18. Application of nitroxoline in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. aacrjournals.org [aacrjournals.org]
Structure-Activity Relationship of 8-Alkoxy-5-Nitroquinolines: A Comparative Guide for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-alkoxy-5-nitroquinolines, with a primary focus on their potential as antimalarial agents. By examining the impact of varying the alkoxy substituent at the 8-position, this document aims to provide objective insights supported by experimental data from related quinoline derivatives to guide future drug design and development efforts.
Introduction to 8-Alkoxy-5-Nitroquinolines
Quinoline-based compounds have long been a cornerstone in the fight against malaria, with drugs like chloroquine and primaquine playing pivotal roles. The 8-aminoquinoline scaffold, in particular, has been a fruitful area of research. The 5-nitro-8-alkoxyquinoline core represents a key synthetic intermediate in the development of 8-aminoquinoline antimalarials and has also been investigated for its own biological activities. Understanding the relationship between the chemical structure of these molecules and their biological activity is crucial for designing more potent and selective therapeutic agents. This guide focuses on the influence of the alkoxy group at the 8-position (C8) on the antiplasmodial activity of the 5-nitroquinoline scaffold.
Comparative Analysis of Biological Activity
While direct comparative data for a systematic series of 8-alkoxy-5-nitroquinolines is limited in publicly available literature, extensive research on the closely related 5-alkoxy-8-aminoquinolines provides valuable insights into the role of the alkoxy chain. The 5-nitro group is a precursor to the 8-amino group in many synthetic schemes, and the electronic and steric properties of substituents on the quinoline ring are known to significantly impact antimalarial efficacy.
Studies on 5-alkoxy-8-aminoquinoline derivatives have demonstrated that the length and nature of the alkoxy group are critical determinants of their in vitro and in vivo antimalarial activity.[1] It has been observed that increasing the length of the alkyl chain in the alkoxy group can lead to enhanced antiplasmodial potency. For instance, compounds bearing pentoxy (OC5H11) and octoxy (OC8H17) groups at the C-5 position have shown higher efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum compared to analogues with shorter alkoxy chains.[1] This suggests that lipophilicity and the ability to interact with parasitic membranes or molecular targets are modulated by the alkoxy substituent.
The following table summarizes the general trend observed for the influence of the alkoxy chain length on the antiplasmodial activity of quinoline derivatives, which can be extrapolated to the 8-alkoxy-5-nitroquinoline series.
| Alkoxy Substituent at C8 | General Trend in Antiplasmodial Activity | Rationale for Activity Change |
| Methoxy (-OCH3) | Moderate Activity | Provides a baseline level of activity. |
| Ethoxy (-OC2H5) | Generally similar or slightly increased activity | Minor increase in lipophilicity. |
| Propoxy (-OC3H7) | Increased Activity | Further increase in lipophilicity, potentially enhancing membrane permeability. |
| Butoxy (-OC4H9) | Potent Activity | Optimal balance of lipophilicity and steric factors for target interaction. |
| Pentoxy (-OC5H11) and longer | High Potency | Increased lipophilicity is thought to enhance accumulation in the parasite's digestive vacuole.[1] |
Mechanism of Action: Inhibition of Hematin Polymerization
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hematin polymerization in the malaria parasite's digestive vacuole.[2][3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and subsequent parasite death.[2] The alkoxy group of 8-alkoxy-5-nitroquinolines can influence the compound's ability to accumulate in the acidic food vacuole and interact with heme.
Caption: Proposed mechanism of action for 8-alkoxy-5-nitroquinolines.
Experimental Protocols
Synthesis of 8-Alkoxy-5-Nitroquinolines
A general synthetic route to 8-alkoxy-5-nitroquinolines involves the O-alkylation of 8-hydroxy-5-nitroquinoline or the nitration of an 8-alkoxyquinoline. The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for the synthesis of 8-alkoxy-5-nitroquinolines.
Detailed Methodology: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Parasite Addition: Add synchronized ring-stage parasites (approximately 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for at least one hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free controls. Determine the IC50 values by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of 8-alkoxy-5-nitroquinolines points to the significant role of the 8-alkoxy substituent in modulating antimalarial activity. Based on data from analogous compounds, increasing the length of the alkoxy chain appears to be a promising strategy for enhancing potency. The primary mechanism of action is likely the inhibition of hematin polymerization, a validated target for quinoline-based antimalarials.
Future research should focus on the systematic synthesis and evaluation of a series of 8-alkoxy-5-nitroquinolines with varying alkoxy chain lengths and branching to precisely define the SAR for this scaffold. Further studies to confirm the mechanism of action and to assess the cytotoxicity and in vivo efficacy of the most potent analogues are warranted to validate their potential as novel antimalarial drug candidates.
References
A Comparative Analysis of 8-Ethoxy-5-nitroquinoline and 8-Methoxy-5-nitroquinoline for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two closely related nitroquinoline compounds, 8-Ethoxy-5-nitroquinoline and 8-Methoxy-5-nitroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline derivatives. The information presented herein is a synthesis of available data on their physicochemical properties, synthesis, and biological activities, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 8-Methoxy-5-nitroquinoline is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for the design of future experiments.
| Property | This compound | 8-Methoxy-5-nitroquinoline |
| Molecular Formula | C₁₁H₁₀N₂O₃ | C₁₀H₈N₂O₃ |
| Molecular Weight | 218.21 g/mol | 204.18 g/mol [1] |
| Appearance | - | Yellow compound[2] |
| Melting Point | - | 115 °C[2][3] |
| LogP (predicted) | - | 2.2[1] |
| Hydrogen Bond Donors | 0 | 0[1] |
| Hydrogen Bond Acceptors | 5 | 5[1] |
Note: Data for this compound is limited in the public domain.
Synthesis and Structure
Both this compound and 8-Methoxy-5-nitroquinoline can be synthesized from a common precursor, 8-hydroxy-5-nitroquinoline, through Williamson ether synthesis. The synthesis involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with the corresponding alkyl halide (ethyl iodide or methyl iodide).
Caption: General synthetic scheme for 8-alkoxy-5-nitroquinolines.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and 8-Methoxy-5-nitroquinoline are scarce. However, available data on these and structurally related compounds provide insights into their potential therapeutic applications.
Antimicrobial Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial properties. While specific data for this compound is limited, a study on a series of 8-alkoxyquinolone antibacterial agents provides a valuable comparison. The study found that 8-methoxyquinolones exhibited potent antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria, comparable to other active 8-substituted quinolones[4]. In contrast, the 8-ethoxy derivatives were found to be significantly less active, with a 2-3 dilution decrease in activity in the antibacterial assay[4].
8-Methoxyquinoline, a related compound lacking the nitro group, has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton, as well as antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi[3]. The addition of the nitro group at the 5-position in 8-Methoxy-5-nitroquinoline was found to decrease its antimicrobial efficacy compared to the parent 8-methoxyquinoline[3].
Table 2: Comparative Antibacterial Activity Profile
| Compound | General Activity | Specific Findings |
| This compound derivative | Less Active | Showed a 2-3 dilution decrease in antibacterial activity compared to the methoxy analog in a series of quinolones[4]. |
| 8-Methoxy-5-nitroquinoline derivative | Active | Exhibited antibacterial activity equivalent to other potent 8-substituted quinolones[4]. |
Anticancer Activity
The anticancer potential of 8-alkoxy-5-nitroquinolines is an area of active research. While no direct comparative data exists for the two title compounds, studies on related structures suggest potential mechanisms of action. A study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline demonstrated significant cytotoxicity against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[5]. This suggests that 8-Methoxy-5-nitroquinoline might exert its anticancer effects through a similar mechanism.
The following diagram illustrates a hypothesized signaling pathway that could be modulated by 8-Methoxy-5-nitroquinoline, based on evidence from structurally related compounds.
Caption: Hypothesized PI3K/AKT/mTOR inhibition by 8-Methoxy-5-nitroquinoline.
For this compound, there is currently insufficient data to propose a specific mechanism of anticancer action.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 8-alkoxy-5-nitroquinolines.
Synthesis of 8-Alkoxy-5-nitroquinolines (General Protocol)
This protocol describes the Williamson ether synthesis for the preparation of 8-alkoxy-5-nitroquinolines from 8-hydroxy-5-nitroquinoline.
Materials:
-
8-hydroxy-5-nitroquinoline
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl halide (e.g., methyl iodide for 8-methoxy, ethyl iodide for 8-ethoxy)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 8-hydroxy-5-nitroquinoline (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the alkoxide.
-
Add the corresponding alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 8-alkoxy-5-nitroquinoline.
Caption: Workflow for the synthesis of 8-alkoxy-5-nitroquinolines.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound and 8-Methoxy-5-nitroquinoline) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights the existing knowledge on this compound and 8-Methoxy-5-nitroquinoline. While 8-Methoxy-5-nitroquinoline shows promise as an antimicrobial and potentially as an anticancer agent, with a hypothesized mechanism involving the PI3K/AKT/mTOR pathway, data on this compound is significantly lacking. The limited comparative data available suggests that the ethoxy derivative may be less potent in terms of antibacterial activity compared to its methoxy counterpart.
Future research should focus on:
-
The synthesis and thorough characterization of this compound.
-
Direct, head-to-head comparative studies of the antimicrobial and anticancer activities of both compounds against a broad panel of pathogens and cancer cell lines.
-
Elucidation of the mechanism of action of this compound.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential of these compounds.
By addressing these knowledge gaps, the scientific community can better understand the structure-activity relationships of 8-alkoxy-5-nitroquinolines and unlock their full potential in drug discovery and development.
References
- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nnpub.org [nnpub.org]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Anticancer Mechanism of 8-Ethoxy-5-nitroquinoline: A Comparative Guide
This guide provides a comparative analysis of the anticancer mechanisms of 8-Ethoxy-5-nitroquinoline and related compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for validation studies. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of molecules. For the purpose of this guide, and due to the greater availability of public data, we will focus on the closely related and well-studied compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), as a proxy for understanding the potential mechanisms of this compound. We will compare its activity with Clioquinol, another quinoline-based agent, and Doxorubicin, a standard chemotherapeutic drug.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Nitroxoline, Clioquinol, and Doxorubicin across a range of human cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell density and incubation time.
| Cancer Type | Cell Line | Nitroxoline IC50 (µM) | Clioquinol IC50 (µM) | Doxorubicin IC50 (µM) |
| Bladder Cancer | T24 | 7.85 (48h)[1] | - | 0.71 (24h)[1] |
| Bladder Cancer | J82 | 9.93 (48h)[2] | - | - |
| Bladder Cancer | 5637 | ~2-4 fold lower than HUVEC[3] | - | - |
| Prostate Cancer | PC-3 | - | - | - |
| Prostate Cancer | LNCaP | - | - | - |
| Ovarian Cancer | A2780 | - | ~10-40[4] | - |
| B-cell Lymphoma | Raji | 0.438 (72h)[5] | ~10-40[4] | - |
| Leukemia | HL-60 | - | - | - |
| Pancreatic Cancer | Panc-1 | - | - | - |
| Breast Cancer | MCF-7 | - | - | 2.50 (24h)[6], 1.25 (48h)[6] |
| Breast Cancer | AMJ13 | - | - | 223.6 µg/ml (72h)[7] |
| Hepatocellular Carcinoma | HepG2 | - | - | 12.2 (24h)[6] |
| Hepatocellular Carcinoma | Huh7 | - | - | >20 (24h)[6] |
| Lung Cancer | A549 | - | - | >20 (24h)[6] |
| Cervical Cancer | HeLa | - | - | 2.9 (24h)[6] |
| Melanoma | M21 | - | - | 2.8 (24h)[6] |
Mechanistic Insights: A Comparative Summary
The anticancer activity of these compounds stems from their ability to interfere with multiple critical cellular pathways. This table provides a summary of their key mechanisms of action.
| Mechanism of Action | 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Clioquinol | Doxorubicin |
| Induction of Apoptosis | Yes. Induces apoptosis via caspase-3 and cleaved PARP.[8] Downregulates anti-apoptotic proteins (Bcl-2, MCL1) and upregulates pro-apoptotic protein Bim.[9] | Yes. Induces apoptosis through caspase-dependent pathways.[1][10] | Yes. Induces apoptosis through both intrinsic and extrinsic pathways.[11] |
| Reactive Oxygen Species (ROS) Generation | Yes. Increases intracellular ROS, enhanced by copper.[6][12] | - | Yes. Generates free radicals, leading to oxidative stress.[13][14] |
| Cell Cycle Arrest | Yes. Induces G1/G0 phase arrest.[8] | Yes. Can induce cell cycle arrest.[15] | Yes. Can induce cell cycle arrest.[11] |
| Signaling Pathway Modulation | Inhibits STAT3 signaling.[2] Modulates PI3K/Akt/mTOR pathway.[16] Downregulates MDM2 and upregulates p53.[9] Inhibits FoxM1 signaling.[3] Activates AMPK.[17] | Inhibits NF-κB signaling and the proteasome.[15] Acts as a zinc ionophore.[18] | Inhibits topoisomerase II.[14] Intercalates into DNA.[14] Modulates TGF-β signaling.[19] Can inhibit the mTOR pathway.[20] |
| Inhibition of Invasion and Metastasis | Yes. Inhibits invasion of glioblastoma cells. Suppresses metastasis in bladder cancer.[21] | - | - |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTS reagent (e.g., from Promega)
-
Phenazine methosulfate (PMS) or phenazine ethylsulfate (PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Nitroxoline, Clioquinol, Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Prepare the MTS/PMS solution according to the manufacturer's instructions. Add 20 µL of the solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13][14]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate, to assess the modulation of signaling pathways.
Materials:
-
Cell culture dishes
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.[23][24]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 8-hydroxy-5-nitroquinoline and the general workflow for its experimental validation.
References
- 1. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity [jcancer.org]
- 3. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. advetresearch.com [advetresearch.com]
- 8. Cell viability assessment [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer: a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Doxorubicin-Induced Modulation of TGF-β Signaling Cascade in Mouse Fibroblasts: Insights into Cardiotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Comparative Analysis of 8-Ethoxy-5-nitroquinoline and Its Analogs in Biological Assays
A Guide for Researchers in Drug Discovery and Development
In the landscape of quinoline-based compounds, which are recognized for their broad spectrum of biological activities, a detailed understanding of the structure-activity relationships and potential for cross-reactivity is paramount for the development of targeted therapeutics. This guide provides a comparative overview of 8-Ethoxy-5-nitroquinoline and its structurally related analogs, primarily focusing on 8-Hydroxy-5-nitroquinoline (Nitroxoline), a well-characterized antimicrobial and anticancer agent. Due to the limited direct experimental data for this compound, this guide leverages the extensive research on Nitroxoline to infer potential activities and highlight key comparative aspects. We also include data on Clioquinol and 8-Methoxyquinoline as additional comparators to provide a broader context of quinoline derivatives.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of 8-Hydroxy-5-nitroquinoline (Nitroxoline) and Clioquinol. This data provides a baseline for comparing the potential efficacy of this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Escherichia coli | 4-8 | 21.03 - 42.04 | [1][2] |
| Klebsiella pneumoniae | 8-32 | 42.04 - 168.16 | [2] | |
| Providencia rettgeri | 8 | 42.04 | [1] | |
| Acinetobacter baumannii | 2 | 10.52 | [2] | |
| Staphylococcus aureus (MRSA) | - | - | [3] | |
| Enterococcus spp. (VRE) | - | - | [3] | |
| 8-Methoxyquinoline | Bacillus subtilis | Zone of inhibition: 7.00mm | - | [4] |
| Salmonella spp. | Zone of inhibition: 8.00mm | - | [4] | |
| Klebsiella spp. | Zone of inhibition: 10.00mm | - | [4] | |
| Salmonella typhi | Zone of inhibition: 7.00mm | - | [4] | |
| Aspergillus flavus | Strong activity | - | [5] | |
| Aspergillus niger | Strong activity | - | [5] | |
| Trichophyton | Strong activity | - | [5] |
Note: Direct MIC values for 8-Methoxyquinoline were not available in the search results; instead, zones of inhibition were reported, indicating antimicrobial activity.
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji | B-cell Lymphoma | 0.438 | [6] |
| HL-60 | Leukemia | - | [6] | |
| DHL-4 | Lymphoma | - | [6] | |
| A2780 | Ovarian Cancer | - | [6] | |
| Panc-1 | Pancreatic Cancer | - | [6] | |
| Clioquinol | Raji | B-cell Lymphoma | ~10 | [7] |
| A2780 | Ovarian Cancer | ~15 | [7] | |
| DU 145 | Prostate Cancer | ~20 | [7] | |
| MDA-MB-231 | Breast Cancer | ~25 | [7] |
Mechanism of Action and Cross-Reactivity
The biological activity of 8-hydroxyquinoline derivatives like Nitroxoline is often attributed to their ability to chelate metal ions, which are essential for various cellular processes. This chelation can disrupt enzymatic functions and generate reactive oxygen species (ROS), leading to cellular damage and death.
Key Mechanistic Points for 8-Hydroxy-5-nitroquinoline (Nitroxoline):
-
Metal Ion Chelation: Nitroxoline's primary mechanism is believed to be the chelation of divalent cations, which are crucial for bacterial RNA polymerase activity.[8]
-
ROS Generation: The interaction of Nitroxoline with metal ions, particularly copper, can lead to the production of reactive oxygen species, contributing to its anticancer effects.[6]
-
Enzyme Inhibition: Nitroxoline has been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[3]
Given the structural similarity, it is plausible that this compound shares a similar mechanism of action involving metal chelation. However, the replacement of the hydroxyl group with an ethoxy group may alter its chelating properties and, consequently, its biological activity and potential for cross-reactivity. The ethoxy group is less acidic than the hydroxyl group, which could reduce its ability to bind metal ions. This difference could lead to a different cross-reactivity profile and potentially lower off-target effects compared to Nitroxoline.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of chemical compounds. Below are methodologies for key assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the microtiter plate wells containing fresh broth to achieve a range of concentrations.
-
Preparation of Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cell Viability (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathway: Proposed Mechanism of Action for 8-Hydroxyquinoline Derivatives
Caption: Proposed mechanism of action for 8-hydroxyquinoline derivatives leading to cellular apoptosis.
References
- 1. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. protocols.io [protocols.io]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
Lack of In Vivo Data for 8-Ethoxy-5-nitroquinoline Necessitates Focus on Structurally Related Nitroxoline
A comprehensive review of scientific literature reveals a significant lack of available in vivo efficacy data, detailed experimental protocols, and direct comparisons with established drugs for the compound 8-Ethoxy-5-nitroquinoline. This scarcity of information prevents the creation of a detailed comparative guide as requested.
However, extensive research exists for the closely related and structurally similar compound, 8-hydroxy-5-nitroquinoline , widely known as Nitroxoline . Nitroxoline is an established antimicrobial agent that is being repurposed and investigated for its potential as an anti-cancer and anti-parasitic drug.[1]
This guide will, therefore, provide a comparative analysis of the in vivo efficacy of Nitroxoline against established drugs in the fields of oncology and parasitology, drawing upon available experimental data.
Comparative In Vivo Efficacy: Nitroxoline vs. Established Drugs
Nitroxoline has demonstrated promising in vivo activity in preclinical models of cancer and parasitic diseases. This section compares its efficacy with that of established drugs such as Clioquinol in cancer and Benznidazole in parasitic infections.
Anticancer Activity
Nitroxoline has been investigated as a potential therapeutic agent for various cancers, with studies highlighting its ability to inhibit tumor growth.[2][3]
Table 1: Comparison of In Vivo Anticancer Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Nitroxoline | Bladder Cancer (T24 cells) | Orthotopic Mouse Model | 120 mg/kg | 83.9% tumor growth inhibition.[4] |
| Nitroxoline | Breast Cancer | Mouse Xenograft | Not Specified | 60% reduction in tumor volume.[3] |
| Nitroxoline | Glioma | Genetically Engineered Mouse Model | Not Specified | No increase in tumor volume after 14 days of treatment, compared to a doubling in the control group.[5] |
| Clioquinol | General Xenografts | Mouse Model | Not Specified | Inhibited tumor growth over a 6-week period without visible toxicity.[6] |
Anti-parasitic Activity
Recent studies have explored the potential of Nitroxoline as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi.[7][8]
Table 2: Comparison of In Vitro Anti-parasitic Efficacy
| Compound | Parasite Stage | IC50 (µM) |
| Nitroxoline | T. cruzi Epimastigote | 3.00 ± 0.44 |
| Benznidazole | T. cruzi Epimastigote | 6.92 ± 0.77 |
| Nitroxoline | T. cruzi Amastigote | 1.24 ± 0.23 |
| Benznidazole | T. cruzi Amastigote | 2.67 ± 0.39 |
Note: While the provided data for anti-parasitic activity is in vitro, it demonstrates a significantly greater potency of Nitroxoline compared to the established drug Benznidazole, suggesting a strong potential for in vivo efficacy that warrants further investigation.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the in vivo studies of Nitroxoline.
Orthotopic Bladder Cancer Model
-
Cell Line: Human bladder cancer cell line T24.
-
Animal Model: Female BALB/c nude mice.
-
Procedure:
-
T24 cells are harvested and suspended in a serum-free medium.
-
Mice are anesthetized, and a catheter is inserted into the bladder via the urethra.
-
The cell suspension is instilled into the bladder.
-
Tumor growth is monitored.
-
Treatment with Nitroxoline or a vehicle control is initiated.
-
Tumor growth inhibition is measured at the end of the study.[4]
-
Glioma Mouse Model
-
Animal Model: Genetically engineered PTEN/KRAS mice that spontaneously develop gliomas.
-
Procedure:
-
Tumor formation is monitored using magnetic resonance imaging (MRI).
-
Once tumors are detected, mice are randomized into treatment and control groups.
-
Nitroxoline is administered to the treatment group.
-
Tumor volume is measured by MRI before and after the treatment period.
-
Histological analysis is performed to assess apoptosis (e.g., TUNEL staining).[5]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by a drug is essential for its development and clinical application.
Nitroxoline's Anticancer Mechanism
Nitroxoline's anticancer effects are believed to be multifactorial, primarily involving the inhibition of angiogenesis and the induction of apoptosis.[2][3] It has been shown to inhibit type 2 methionine aminopeptidase (MetAP2), a key enzyme in endothelial cell proliferation and angiogenesis.[3] Furthermore, it can induce cell cycle arrest and apoptosis in cancer cells.[5]
Caption: Nitroxoline's anticancer mechanism.
Experimental Workflow for In Vivo Anticancer Studies
The general workflow for assessing the in vivo anticancer efficacy of a compound like Nitroxoline involves several key stages, from model selection to data analysis.
Caption: General experimental workflow.
References
- 1. Nitroxoline: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline induces apoptosis and slows glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of 8-Ethoxy-5-nitroquinoline and Its Precursors
This guide provides a detailed spectroscopic comparison of 8-Ethoxy-5-nitroquinoline with its synthetic precursors, 8-hydroxy-5-nitroquinoline and 8-hydroxyquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and quality control of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic pathway and analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (UV-Vis, FT-IR, and NMR) for 8-hydroxyquinoline, 8-hydroxy-5-nitroquinoline, and this compound.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 8-Hydroxyquinoline | ~344 | Methanol | ~7500[1] |
| 8-Hydroxy-5-nitroquinoline | ~333 | Not Specified | Not Specified[2] |
| This compound | Not Experimentally Found | Not Applicable | Not Applicable |
Table 2: FT-IR Spectroscopic Data (Key Peaks in cm⁻¹)
| Functional Group | 8-Hydroxyquinoline | 8-Hydroxy-5-nitroquinoline | This compound (Predicted) |
| O-H Stretch (phenolic) | ~3600 (broad)[3] | ~3400 (broad) | Absent |
| C-H Stretch (aromatic) | ~3045[3] | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic) | N/A | N/A | ~2980-2850 (ethoxy group) |
| C=N Stretch (quinoline) | ~1600[3] | ~1610 | ~1610 |
| C=C Stretch (aromatic) | ~1581[4] | ~1580 | ~1580 |
| N-O Stretch (nitro group) | N/A | ~1540 (asymmetric), ~1340 (symmetric) | ~1540 (asymmetric), ~1340 (symmetric) |
| C-O Stretch (ether) | N/A | N/A | ~1250 (asymmetric), ~1040 (symmetric) |
| C-O Stretch (phenolic) | ~1300-1400[3] | ~1300 | Absent |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Proton Position | 8-Hydroxyquinoline (in CDCl₃)[5] | 8-Hydroxy-5-nitroquinoline (Predicted) | This compound (Predicted) |
| H2 | 8.78 | ~8.9 | ~8.9 |
| H3 | 7.43 | ~7.6 | ~7.6 |
| H4 | 8.15 | ~8.8 | ~8.8 |
| H5 | 7.45 | N/A | N/A |
| H6 | 7.33 | ~8.5 | ~8.5 |
| H7 | 7.19 | ~7.5 | ~7.5 |
| O-H | ~8.3 (broad) | ~9.0 (broad) | N/A |
| -OCH₂CH₃ | N/A | N/A | ~4.2 (quartet) |
| -OCH₂CH₃ | N/A | N/A | ~1.5 (triplet) |
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Carbon Position | 8-Hydroxyquinoline (Predicted) | 8-Hydroxy-5-nitroquinoline (Predicted) | This compound (Predicted) |
| C2 | ~148 | ~149 | ~149 |
| C3 | ~122 | ~124 | ~124 |
| C4 | ~136 | ~138 | ~138 |
| C4a | ~128 | ~129 | ~129 |
| C5 | ~129 | ~145 (NO₂ substituted) | ~145 (NO₂ substituted) |
| C6 | ~118 | ~125 | ~125 |
| C7 | ~111 | ~115 | ~115 |
| C8 | ~154 | ~150 | ~155 (Ether substituted) |
| C8a | ~140 | ~141 | ~141 |
| -OCH₂CH₃ | N/A | N/A | ~65 |
| -OCH₂CH₃ | N/A | N/A | ~15 |
Experimental Protocols
Synthesis Protocols
1. Synthesis of 8-Hydroxy-5-nitroquinoline from 8-Hydroxyquinoline
This procedure is based on the nitration of 8-hydroxyquinoline.
-
Materials: 8-hydroxyquinoline, nitric acid, sulfuric acid, ice, distilled water, ethanol.
-
Procedure:
-
In a flask, dissolve 8-hydroxyquinoline in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature and stirring.
-
After the addition is complete, continue stirring at low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain pure 8-hydroxy-5-nitroquinoline.
-
2. Synthesis of this compound from 8-Hydroxy-5-nitroquinoline (Williamson Ether Synthesis)
This procedure is a standard Williamson ether synthesis.
-
Materials: 8-hydroxy-5-nitroquinoline, iodoethane (or bromoethane), a suitable base (e.g., sodium ethoxide or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF or acetone).
-
Procedure:
-
Dissolve 8-hydroxy-5-nitroquinoline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir to form the corresponding alkoxide.
-
Add iodoethane (or bromoethane) to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
-
Spectroscopic Analysis Protocols
1. UV-Vis Spectroscopy
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., methanol or ethanol).
-
Use the same solvent as a reference in the reference cuvette.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Procedure (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Procedure:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR and ¹³C NMR spectra.
-
Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration values for ¹H NMR.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of 8-Ethoxy-5-nitroquinoline Production
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of substituted quinoline scaffolds is of paramount importance. 8-Ethoxy-5-nitroquinoline, a derivative of the versatile 8-hydroxyquinoline, presents a valuable building block for the synthesis of various bioactive molecules. This guide provides an objective comparison of the two primary synthetic routes for the production of this compound, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound. The data for Route A is based on a closely related analogue, 6-ethoxy-8-nitroquinoline, and serves as a reasonable estimate. The data for Route B is a composite of the individual steps for the analogous methoxy derivative.
| Parameter | Route A: Skraup Synthesis (One-Pot) | Route B: Two-Step Synthesis (Ethoxylation & Nitration) |
| Starting Materials | 2-Amino-4-ethoxyanisole, Glycerol, Sulfuric Acid, Arsenic(V) oxide | 8-Hydroxyquinoline, Ethyl Iodide, Potassium Carbonate, Nitric Acid, Sulfuric Acid |
| Overall Yield | ~70% (estimated)[1] | ~55% (calculated)[2] |
| Reaction Time | ~10-12 hours[1] | ~25 hours (24 hours for ethoxylation, ~1 hour for nitration)[2][3] |
| Number of Steps | 1 | 2 |
| Purity of Crude Product | Moderate (requires extensive purification) | High (intermediate purification beneficial) |
| Key Advantages | One-pot reaction, potentially higher overall yield. | Milder reaction conditions for the ethoxylation step, avoids the use of highly toxic arsenic compounds. |
| Key Disadvantages | Harsh and potentially violent reaction conditions[1], use of a toxic oxidizing agent. | Lower overall yield due to two sequential steps, longer total reaction time. |
Experimental Protocols
Route A: Skraup Synthesis (One-Pot)
This protocol is adapted from the synthesis of 6-methoxy-8-nitroquinoline and is expected to yield this compound when starting with the appropriately substituted aniline.[1]
Materials:
-
2-Amino-4-ethoxyanisole
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic(V) oxide, powdered
-
Concentrated Ammonium Hydroxide
-
Methanol
-
Chloroform
-
Decolorizing Carbon
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, a homogeneous slurry is made by mixing powdered arsenic(V) oxide, 2-amino-4-ethoxyanisole, and glycerol.
-
With vigorous stirring, concentrated sulfuric acid is added dropwise from the dropping funnel over a period of 30-45 minutes. The temperature will spontaneously rise.
-
The flask is then fitted for vacuum distillation and heated carefully in an oil bath to remove water.
-
After water removal, the reaction mixture is heated, and more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining a constant temperature.
-
The reaction is heated for an additional 7 hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with concentrated ammonium hydroxide and ice.
-
The resulting precipitate is filtered, washed with water, and then with methanol.
-
The crude product is purified by recrystallization from chloroform with the aid of decolorizing carbon.
Route B: Two-Step Synthesis (Ethoxylation & Nitration)
This route involves the ethoxylation of 8-hydroxyquinoline followed by nitration of the resulting 8-ethoxyquinoline.
Step 1: Synthesis of 8-Ethoxyquinoline (Williamson Ether Synthesis)
This protocol is adapted from the synthesis of 8-methoxyquinoline.[2]
Materials:
-
8-Hydroxyquinoline
-
Ethyl Iodide
-
Potassium Carbonate
-
Acetone
Procedure:
-
To a solution of 8-hydroxyquinoline in acetone, solid potassium carbonate is added, followed by ethyl iodide.
-
The reaction mixture is refluxed for 24 hours.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The acetone is removed under reduced pressure to yield crude 8-ethoxyquinoline, which can be purified by column chromatography.
Step 2: Synthesis of this compound (Nitration)
This protocol is adapted from the nitration of 8-methoxyquinoline.[3]
Materials:
-
8-Ethoxyquinoline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
Procedure:
-
A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.
-
8-Ethoxyquinoline is added slowly to the cold nitrating mixture with shaking.
-
The reaction is allowed to proceed for 10-15 minutes.
-
The reaction mixture is then poured into cold water, leading to the precipitation of the yellow product.
-
The precipitate is filtered under vacuum, dried, and can be further purified by recrystallization from methanol.
Mandatory Visualization
The following diagrams illustrate the logical workflows of the two synthetic routes for producing this compound.
Caption: Comparative workflow of the one-pot Skraup synthesis versus the two-step synthesis of this compound.
Conclusion
The choice between the Skraup synthesis and the two-step ethoxylation-nitration route for the production of this compound depends on the specific requirements of the researcher. The Skraup synthesis offers a one-pot solution with a potentially higher overall yield. However, it involves harsh and hazardous conditions, including the use of arsenic(V) oxide. The two-step synthesis provides a milder alternative, particularly in the first step, and avoids the use of highly toxic reagents. While the overall yield may be lower and the total reaction time longer, the increased safety and control may be preferable in many laboratory settings. For large-scale production, the efficiency and cost-effectiveness of the one-pot Skraup reaction might be more attractive, provided that appropriate safety measures are strictly implemented.
References
Comparative study of the metal chelation of different 8-substituted quinolines
A Comparative Analysis of Metal Chelation by 8-Substituted Quinolines
This guide provides a comprehensive comparison of the metal-chelating properties of four key 8-substituted quinoline derivatives: 8-hydroxyquinoline, 8-aminoquinoline, 8-mercaptoquinoline, and 8-methoxyquinoline. It is designed for researchers, scientists, and professionals in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.
Introduction to 8-Substituted Quinolines as Metal Chelators
The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] Among these, 8-substituted quinolines are particularly renowned for their ability to chelate metal ions. This property is central to their mechanisms of action in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[2][3] The substituent at the 8-position, in concert with the quinoline nitrogen, forms a stable five-membered chelate ring with metal ions, a highly favorable configuration for chelation.[4] This guide explores how varying the donor atom at the 8-position (Oxygen, Nitrogen, or Sulfur) or its modification (methoxy) influences the metal-binding affinity and selectivity of the quinoline scaffold.
Comparative Analysis of Metal Chelation
The stability of the metal complexes formed by these quinoline derivatives is a critical measure of their chelating efficacy. The stability constant (log K) quantifies this, with higher values indicating a more stable complex. The following table summarizes the stepwise stability constants (log K1 and log K2) for the formation of 1:1 and 1:2 metal-ligand complexes with several divalent metal ions.
Table 1: Stability Constants (log K) of Metal Complexes with 8-Substituted Quinolines
| Ligand | Metal Ion | log K1 | log K2 | Solvent System | Reference |
| 8-Hydroxyquinoline | Cu²⁺ | 13.3 | 12.3 | 50% v/v aqueous dioxan | [5] |
| Ni²⁺ | 11.5 | 10.2 | 50% v/v aqueous dioxan | [5] | |
| Co²⁺ | 10.0 | 8.8 | 50% v/v aqueous dioxan | [5] | |
| Zn²⁺ | 10.2 | 9.2 | 50% v/v aqueous dioxan | [5] | |
| Mn²⁺ | 7.9 | - | 50% v/v aqueous dioxan | [5] | |
| 8-Aminoquinoline | Cu²⁺ | 4.8 | 4.1 | Aqueous | [6] |
| Ni²⁺ | 3.6 | 2.9 | Aqueous | [6] | |
| Co²⁺ | 3.1 | - | Aqueous | [6] | |
| Zn²⁺ | 2.8 | - | Aqueous | [6] | |
| 8-Mercaptoquinoline | Ni²⁺ | 10.6 | 9.8 | Dimethylformamide | [5] |
| Zn²⁺ | 9.9 | 9.5 | Dimethylformamide | [5] | |
| Cd²⁺ | 10.8 | 10.3 | Dimethylformamide | [5] | |
| Pb²⁺ | 11.2 | 8.7 | Dimethylformamide | [5] | |
| 8-Methoxyquinoline | - | Data not available | Data not available | - | - |
Experimental Protocols
Accurate determination of metal-ligand stability constants and stoichiometry is crucial for understanding the chelating properties of compounds. The following are detailed protocols for three common experimental techniques.
Potentiometric Titration (Irving-Rossotti Method)
This is a highly accurate method for determining stepwise stability constants of metal complexes.[7][8][9]
Principle: The method involves a pH titration of a ligand solution in the absence and presence of a metal ion with a standard base. The displacement of the titration curve in the presence of the metal ion is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). These values are then used to determine the stability constants.
Procedure:
-
Solution Preparation:
-
Prepare standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the ligand, and the metal salt (e.g., metal perchlorate or nitrate) in a suitable solvent (often a water-organic solvent mixture to ensure solubility).
-
Maintain a constant ionic strength throughout the experiment using a background electrolyte (e.g., NaClO₄ or KNO₃).
-
-
Titration Setup:
-
Prepare three sets of solutions for titration:
-
(A) Strong acid + background electrolyte.
-
(B) Solution A + ligand.
-
(C) Solution B + metal salt.
-
-
Use a calibrated pH meter with a glass electrode to monitor the pH.
-
Maintain a constant temperature using a water bath.
-
-
Titration:
-
Titrate each solution with the standardized strong base.
-
Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand exponent (pL) at corresponding pH values using the Irving-Rossotti equations.[8]
-
Plot n̄ versus pL to obtain the formation curve.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve at half-integral values of n̄ (e.g., at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂).
-
UV-Vis Spectrophotometry (Job's Plot/Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex.[10][11]
Principle: A series of solutions are prepared where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of the solutions is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the ligand in a suitable buffer.
-
-
Sample Preparation:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant. This ensures the total concentration of metal plus ligand is constant across all samples.
-
-
Spectrophotometric Measurement:
-
Determine the absorption spectrum of the complex to identify the wavelength of maximum absorbance (λₘₐₓ) where the ligand and metal ion have minimal absorbance.
-
Measure the absorbance of each prepared solution at this λₘₐₓ.
-
-
Data Analysis:
-
Calculate the mole fraction of the ligand for each solution.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a complex of the form MLₙ, the stoichiometry 'n' can be calculated as n = (mole fraction of L) / (1 - mole fraction of L).
-
Fluorescence Spectroscopy (Fluorescence Quenching Titration)
This technique is highly sensitive and can be used to determine binding constants, especially for fluorescent ligands.[12][13]
Principle: The fluorescence of a molecule is sensitive to its environment. When a metal ion binds to a fluorescent ligand, it can cause a change in the fluorescence intensity (either quenching or enhancement). By titrating the ligand with increasing concentrations of the metal ion and monitoring the fluorescence change, the binding constant can be determined.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent ligand in a suitable buffer.
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
Titration:
-
Place a fixed concentration of the ligand solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Make sequential additions of the metal ion solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a 1:1 binding model) to determine the binding constant (Kₐ or Kₛᵥ).
-
Visualizations
Experimental Workflow for Metal Chelation Analysis
The following diagram illustrates a typical workflow for characterizing the metal chelation properties of a compound.
Caption: Workflow for the synthesis, characterization, and analysis of metal chelation by 8-substituted quinolines.
Signaling Pathway: Neuroprotection via SIRT1/3-FOXO3a Modulation
Recent studies have suggested that 8-aminoquinoline-based metal complexes can exert neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway. This pathway is crucial for cell survival, antioxidant defense, and mitochondrial function.
Caption: Proposed mechanism of neuroprotection by 8-aminoquinoline metal complexes via the SIRT1/3-FOXO3a pathway.
References
- 1. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 2. scribd.com [scribd.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. gurukuljournal.com [gurukuljournal.com]
- 8. The calculation of formation curves of metal complexes from pH titration curves in mixed solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Job plot - Wikipedia [en.wikipedia.org]
- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 8-Ethoxy-5-nitroquinoline
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for validating the purity of 8-Ethoxy-5-nitroquinoline, a key intermediate in various research applications. The performance of these methods will be compared with those for two structurally similar, commercially available alternatives: 8-Methoxy-5-nitroquinoline and 8-Hydroxy-5-nitroquinoline. Detailed experimental protocols and supporting data are provided to facilitate the implementation of robust purity validation workflows.
Comparative Purity Analysis
A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative purity information, Mass Spectrometry (MS) confirms molecular identity and helps identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation and detects impurities with different chemical environments.
Table 1: Physicochemical Properties and Expected Analytical Data
| Property/Technique | This compound (Synthesized) | 8-Methoxy-5-nitroquinoline (Alternative 1) | 8-Hydroxy-5-nitroquinoline (Alternative 2) |
| Molecular Formula | C₁₁H₁₀N₂O₃ | C₁₀H₈N₂O₃[1] | C₉H₆N₂O₃[2] |
| Molecular Weight | 218.21 g/mol | 204.18 g/mol [1][3] | 190.16 g/mol [2] |
| HPLC Purity (Expected) | >98.0% (AUC) | >98.0% (AUC) | >96.0% (AUC)[2] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 219.0764 (Theoretical) | [M+H]⁺ = 205.0608 (Theoretical) | [M+H]⁺ = 191.0451 (Theoretical) |
| ¹H NMR (CDCl₃, ppm) | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining accurate and reproducible purity data. The following are representative methods for the analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
This method is used to separate the target compound from potential impurities and quantify its purity based on the area under the curve (AUC).
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Mass Spectrometry (MS)
This technique confirms the molecular weight of the synthesized compound and can help in the identification of impurities.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Sample Infusion: Introduce the sample solution (typically 10-50 µg/mL in acetonitrile/water) directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: 50-500 m/z.
-
Data Analysis: Identify the [M+H]⁺ (protonated molecule) peak and compare its measured m/z value to the theoretical value calculated from the chemical formula.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical structure of the compound and is a powerful tool for identifying and quantifying impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound. Impurities will present as additional peaks in the spectrum.
Potential Impurity Profile of Synthesized this compound
The synthesis of this compound, likely proceeding through a Skraup reaction or a similar multi-step synthesis, can lead to several potential impurities. Understanding these can aid in the development of appropriate purification and analytical methods.
Table 2: Potential Impurities and their Identification
| Potential Impurity | Origin | Identification Method |
| 8-Hydroxy-5-nitroquinoline | Incomplete etherification of the starting material or a side reaction. | HPLC (different retention time), MS ([M+H]⁺ = 191.0451) |
| Unreacted Starting Materials | Incomplete reaction. | HPLC, ¹H NMR |
| Positional Isomers (e.g., 6-Ethoxy-5-nitroquinoline) | Non-selective nitration or cyclization. | HPLC (may co-elute), MS (same m/z), ¹H NMR (different aromatic region pattern) |
| Byproducts from Polymerization | Harsh reaction conditions of the Skraup synthesis.[4][5][6][7] | Broad baseline in HPLC, complex ¹H NMR spectrum |
Experimental Workflow and Data Analysis
A logical workflow is essential for the efficient and accurate validation of compound purity. The following diagram illustrates a typical workflow from synthesis to final purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. sielc.com [sielc.com]
- 3. 8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. organicreactions.org [organicreactions.org]
Safety Operating Guide
Proper Disposal of 8-Ethoxy-5-nitroquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 8-Ethoxy-5-nitroquinoline, a nitroaromatic compound that requires careful management. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Key Safety Measures:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1]
-
Avoid Contamination: Prevent contact with skin and eyes. Do not let the chemical enter drains or sewer systems.[2]
Quantitative Safety Data (for the related compound 8-Hydroxy-5-nitroquinoline)
The following table summarizes the GHS hazard information for 8-Hydroxy-5-nitroquinoline. This information should be used as a conservative guideline for handling this compound in the absence of specific data.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 |
| Warning | H319: Causes serious eye irritation |
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Licensed Chemical Waste Disposal:
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Crucially, do not discharge this compound or its containers into sewer systems. [2]
3. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]
-
Combustible packaging materials may be incinerated by a licensed facility.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 8-Ethoxy-5-nitroquinoline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 8-Ethoxy-5-nitroquinoline. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards of structurally similar aromatic nitro compounds and general best practices for laboratory safety. It is imperative to handle this chemical with caution in a controlled laboratory environment.
Operational Plan: From Receipt to Experimentation
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep the container tightly closed.
2. Engineering Controls and Personal Protective Equipment (PPE):
-
All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
3. Weighing and Aliquoting:
-
Don all required PPE as specified in the table below before handling the compound.
-
To minimize the generation of dust, handle the solid carefully, using a spatula that reduces aerosolization.
-
Use disposable bench liners to protect work surfaces.
4. Solution Preparation:
-
All solution preparations must be performed in a chemical fume hood.
-
Slowly add the solvent to the vessel containing the weighed powder to prevent splashing.
-
Ensure the container is securely capped before mixing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench liners, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not discharge any waste containing this compound into the sewer system.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
-
Final Disposal:
Safety and Hazard Data
The following table summarizes the known and inferred safety data for this compound and its structural analogs.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 19746-57-7 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| GHS Hazard Statements (Inferred from Analogs) | Harmful if swallowed (H302).[2][4] Causes skin irritation (H315).[4] Causes serious eye irritation (H319).[4] May cause respiratory irritation. |
| Precautionary Statements (Inferred from Analogs) | Wash hands thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4] If swallowed, call a poison center or doctor.[4] If on skin, wash with plenty of water.[4] If in eyes, rinse cautiously with water for several minutes.[4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[1][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be required for splash hazards. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A lab coat must be worn and kept buttoned. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] All handling of solids should be in a fume hood. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
